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ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate Documentation Hub

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  • Product: ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate
  • CAS: 99803-05-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (CAS 66155-34-8)[1] is a highly versatile heterocyclic scaffold characterized by a benzothiazine core fused to an exocyclic ylidene acetate moiety. In m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (CAS 66155-34-8)[1] is a highly versatile heterocyclic scaffold characterized by a benzothiazine core fused to an exocyclic ylidene acetate moiety. In modern drug development and materials science, this compound serves as a critical intermediate. It functions as a cyclic mercapto-substituted β -enamino ester, making it an ideal building block for domino cyclization reactions to yield complex polycyclic architectures[2], as well as a potent electron-rich pharmacophore for target binding.

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, tautomeric dynamics, and self-validating synthetic protocols required to accurately isolate and utilize this compound.

Structural Profiling & Tautomeric Dynamics

The structural integrity and reactivity of 1,4-benzothiazines are heavily dictated by their tautomeric state. The core can theoretically exist in an imine form (2H-1,4-benzothiazine) or an enamine form (3(4H)-ylidene)[3].

The Causality of Tautomeric Bias: For ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate, the equilibrium is almost exclusively driven toward the 3(4H)-ylidene (enamine) tautomer [3]. This thermodynamic preference is caused by extended π -conjugation. The exocyclic double bond allows the lone pair of electrons on the secondary amine (N4) to delocalize through the thiazine ring and the ylidene carbon, directly into the electron-withdrawing ester carbonyl. This "push-pull" electronic effect drastically lowers the ground-state energy of the ylidene tautomer compared to the endocyclic imine form[4].

Table 1: Physicochemical and Structural Properties
PropertyValueAnalytical Significance
IUPAC Name Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetateDefines the exocyclic enamine structure
CAS Registry Number 66155-34-8[5]Unique identifier for database cross-referencing
Molecular Formula C12H13NO2S[1]Confirms reaction stoichiometry
Molecular Weight 235.30 g/mol [1]Target mass for LC-MS ( m/z [M+H]⁺ ~236.07)
Tautomeric State 3(4H)-ylidene (Enamine)Dominant form due to ester conjugation
LogP (Predicted) ~2.8 - 3.1Indicates moderate lipophilicity for drug design
Hydrogen Bond Donors 1 (N-H)Crucial for target binding and crystal packing
Hydrogen Bond Acceptors 3 (O, O, N)Facilitates interactions with biological targets

Mechanistic Pathways & Synthetic Protocols

The most robust and regioselective method for constructing this specific scaffold is the condensation of 2-aminobenzenethiol with ethyl 4-chloroacetoacetate[2].

G A 2-Aminobenzenethiol (Nucleophile) C S-Alkylation Intermediate (Thioether) A->C SN2 Attack B Ethyl 4-chloroacetoacetate (Electrophile) B->C (-HCl) D Intramolecular Cyclization (Imine Formation) C->D Condensation (-H2O) E Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate (Imine Tautomer) D->E Ring Closure F Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (Ylidene Tautomer) E->F Tautomerization

Mechanistic pathway for synthesizing the benzothiazine ylidene tautomer.

Step-by-Step Synthetic Methodology

This protocol is designed as a self-validating system to ensure high yield and correct tautomeric isolation.

  • Reagent Preparation & S-Alkylation:

    • Action: Dissolve 2-aminobenzenethiol (10.0 mmol, 1.0 eq) in 20 mL of absolute ethanol. Cool the solution to 0–5 °C in an ice bath. Dropwise, add ethyl 4-chloroacetoacetate (10.5 mmol, 1.05 eq).

    • Causality: Thiolates are softer and significantly more nucleophilic than primary amines. Maintaining a low temperature ensures regioselective SN​2 attack at the primary alkyl chloride over N -alkylation, preventing the formation of unwanted regioisomers[2].

  • Acid-Catalyzed Cyclization:

    • Action: After 30 minutes of stirring at 0 °C, add a catalytic amount of glacial acetic acid (0.5 mL). Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

    • Causality: The acetic acid protonates the ketone carbonyl of the intermediate thioether, increasing its electrophilicity. This drives the 6-endo-trig intramolecular nucleophilic attack by the pendant primary amine, followed by dehydration to close the thiazine ring.

  • Workup & Isolation:

    • Action: Cool the mixture to room temperature, pour into 50 mL of ice-water, and neutralize with saturated NaHCO₃. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Action: Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc, 4:1) or recrystallize from ethanol to yield the pure ylidene product as a crystalline solid.

Analytical Characterization (Self-Validating System)

To confirm that the isolated product is the 3(4H)-ylidene tautomer and not the 2H-1,4-benzothiazine imine, the following spectroscopic validation must be performed:

  • ¹H NMR (400 MHz, CDCl₃): The defining feature of the ylidene tautomer is the presence of a highly deshielded vinylic proton (=CH -COOEt), which typically appears as a sharp singlet at ~4.90 – 5.10 ppm [2]. Furthermore, a broad singlet corresponding to the secondary amine (NH ) will appear downfield at ~10.0 – 10.5 ppm due to hydrogen bonding and conjugation. The absence of a methylene singlet at ~3.5 ppm (-CH₂ -COOEt) definitively rules out the imine tautomer.

  • FT-IR Spectroscopy: The carbonyl stretching frequency ( νC=O​ ) provides direct evidence of conjugation. An unconjugated aliphatic ester typically absorbs at >1730 cm⁻¹. In the ylidene tautomer, the extended push-pull conjugation shifts the ester carbonyl absorption significantly lower, to ~1650 – 1670 cm⁻¹ .

Applications in Drug Development & Materials Science

Advanced Pharmacophore Development

Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate acts as a highly reactive cyclic mercapto-substituted β -enamino ester. It is utilized in three-component domino cyclization reactions with isatins and cyclic 1,3-diketones to selectively construct diverse polycyclic spirooxindoles[2]. Furthermore, this specific 1,4-benzothiazine scaffold is a critical structural motif in the design of non-nucleoside inhibitors targeting the HCV NS5B polymerase, demonstrating significant antiviral potential[2].

Industrial Corrosion Inhibition

Beyond pharmacology, heterocyclic compounds containing the oxo-pyrazolylidene or benzothiazin-ylidene motifs exhibit exceptional efficacy as corrosion inhibitors for carbon steel in acidic environments (e.g., 1 M HCl)[6]. The high electron density provided by the sulfur and nitrogen heteroatoms, coupled with the planar π -conjugated ylidene system, facilitates strong, spontaneous chemisorption onto the metal surface. Thermodynamic evaluations confirm that these molecules form a protective barrier that obeys the Langmuir adsorption isotherm, acting as mixed-type inhibitors to drastically reduce anodic and cathodic corrosion rates[7].

References

  • -acetic acid ethyl ester - Molaid Chemical Database. Source: molaid.com. 1

  • -acetic acid ethyl ester Properties. Source: molaid.com. 5

  • [2]Selective Construction of Diverse Polycyclic Spirooxindoles via a Three-Component Reaction of Cyclic Mercapto-Substituted β-Enamino Esters, Isatins, and Cyclic 1,3-Diketones. Source: The Journal of Organic Chemistry - ACS Publications. 2

  • [3]CA1180702A - 4h-1,4-benzothiazine derivatives and intermediates. Source: Google Patents. 3

  • [4]Reactions of 1,4-benzothiazine system. Source: Thieme-connect. 4

  • [7] & [6]Inhibiting effect of the essential oil of the Schinus Terebinthifolius fruits on corrosion of E24 carbon steel in 1 M HCl (Referencing Benzothiazine-ylidene derivatives). Source: ResearchGate. 7

Sources

Exploratory

crystal structure and X-ray diffraction of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,4-Benzothiazin-3-one Derivatives for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest search, a publ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,4-Benzothiazin-3-one Derivatives for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a published crystal structure for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate could not be located in the accessible crystallographic databases. This guide will therefore provide a comprehensive technical overview of the crystal structure and X-ray diffraction analysis of closely related and representative 1,4-benzothiazin-3-one derivatives. The principles and methodologies described herein are directly applicable to the structural elucidation of novel compounds within this class.

Introduction: The Structural Significance of 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The three-dimensional arrangement of atoms within these molecules, their conformation, and the way they pack in a solid-state crystal lattice are critical determinants of their physicochemical properties, such as solubility and stability, and their pharmacological activity. Understanding the crystal structure is therefore paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide, intended for researchers and professionals in drug development, will delve into the core principles and practical aspects of determining and analyzing the crystal structures of 1,4-benzothiazin-3-one derivatives using single-crystal X-ray diffraction. We will explore the synthesis and crystallization of these compounds, the workflow of an X-ray diffraction experiment, and a detailed analysis of representative crystal structures from this family of compounds.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 1,4-benzothiazin-3-one derivatives often involves the cyclization of 2-aminothiophenol with a suitable three-carbon synthon.[1][3]

Experimental Protocol: Synthesis and Crystallization

The following is a representative protocol for the synthesis and crystallization of a 1,4-benzothiazin-3-one derivative, based on methodologies reported in the literature.[4][5]

Synthesis of a 4-substituted-2H-1,4-benzothiazin-3(4H)-one:

  • Reaction Setup: To a solution of 2H-1,4-benzothiazin-3(4H)-one in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., potassium carbonate, sodium hydroxide) and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) if necessary.[4]

  • Addition of Electrophile: Add the desired electrophile (e.g., an alkyl halide) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or under reflux and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]

Crystallization:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., dichloromethane, ethanol).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. High-quality single crystals suitable for X-ray diffraction are often obtained over several days.[5]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Diffraction Analysis

The following diagram and protocol outline the key steps in a single-crystal X-ray diffraction experiment.

xray_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection Mount on goniometer data_reduction Data Reduction & Cell Refinement data_collection->data_reduction Raw diffraction data structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution Processed reflection data structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial atomic model validation Structure Validation & Analysis structure_refinement->validation Refined structural model

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker X8 APEX) and cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.[6][7] The crystal is then irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction data are collected.[6]

  • Data Reduction and Cell Refinement: The collected data are processed to integrate the reflection intensities and refine the unit cell parameters.[6][8] An absorption correction is typically applied.[4][7]

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density and atomic positions.[6]

  • Structure Refinement: The initial model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[6][8] Hydrogen atoms are typically placed in geometrically calculated positions.

  • Structure Validation and Analysis: The final structure is validated using software like PLATON and analyzed for its geometric parameters, intermolecular interactions, and packing.[6]

Structural Analysis of Representative 1,4-Benzothiazin-3-one Derivatives

The following sections provide a detailed analysis of the crystal structures of two representative 1,4-benzothiazin-3-one derivatives, highlighting key structural features.

Case Study 1: Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

The crystal structure of this compound reveals important conformational features of the 1,4-benzothiazine ring system.[6][9]

Crystallographic Data:

ParameterValue[6]
Chemical FormulaC₁₅H₁₆N₄O₃S
Formula Weight332.38
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.6414 (2)
b (Å)11.1604 (4)
c (Å)13.3724 (5)
α (°)73.823 (2)
β (°)87.226 (2)
γ (°)88.566 (2)
Volume (ų)807.59 (5)
Z2
Temperature (K)296
RadiationMo Kα
R-factor0.045

Molecular Conformation and Packing:

  • The six-membered 1,4-thiazine ring adopts a screw-boat conformation.[6][9]

  • The dihedral angle between the triazole ring and the benzene ring of the benzothiazine moiety is 62.98 (11)°.[6][9]

  • The acetate group is nearly perpendicular to the triazole ring.[6][9]

  • In the crystal, molecules are linked by C-H···O interactions, forming dimeric aggregates.[6][9]

Case Study 2: Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate

This structure provides another example of the conformational flexibility of the 1,4-benzothiazine ring.[10]

Crystallographic Data:

ParameterValue[10]
Chemical FormulaC₁₁H₁₁NO₃S
Formula Weight237.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.347 (5)
b (Å)8.724 (2)
c (Å)7.274 (1)
β (°)98.71 (2)
Volume (ų)1088.1 (4)
Z4
Temperature (K)296
RadiationCu Kα
R-factor0.043

Molecular Conformation and Packing:

  • The heterocyclic thiazine ring adopts a conformation that is intermediate between a twist and a boat form.[10]

  • The methyl acetate group is nearly planar and is inclined at a dihedral angle of 81.30 (8)° with respect to the benzothiazine ring system.[10]

  • The molecules in the crystal are linked by intermolecular C-H···O hydrogen bonds.[10]

Conclusion

The crystal structures of 1,4-benzothiazin-3-one derivatives reveal that the six-membered thiazine ring is flexible and can adopt various non-planar conformations, such as screw-boat, twist-boat, or half-chair forms.[5][6][10] The nature and orientation of the substituent at the 4-position significantly influence the overall molecular conformation and the intermolecular interactions that govern the crystal packing. A thorough understanding of these structural features, obtained through single-crystal X-ray diffraction, is invaluable for the rational design of new 1,4-benzothiazine derivatives with improved therapeutic potential.

References

  • Sebbar, N. K., Zerzouf, A., Essassi, E. M., Saadi, M., & El Ammari, L. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1116. [Link]

  • Boukharsa, Y., & El, L. (2015). Crystal Structure of Ethyl 2-{4-[(5-Chloro-1-Benzofuran-2-Yl)methyl]-3-Methyl-6-Oxo-1,6-Dihydropyridazin-1-Yl}acetate. Amanote Research. [Link]

  • Sebbar, N. K., Zerzouf, A., Essassi, E. M., Saadi, M., & El Ammari, L. (2014). (2Z)-2-Benzylidene-4-(prop-2-yn-1-yl)-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o614. [Link]

  • Nawaz, M., et al. (2011). 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. [Link]

  • Sebbar, N. K., Zerzouf, A., Essassi, E. M., Saadi, M., & El Ammari, L. (2014). 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o641. [Link]

  • Barryala, Y., et al. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3327. [Link]

  • Choi, H. D., et al. (2008). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2208. [Link]

  • Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][4][6]benzothiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 570-575. [Link]

  • Fun, H. K., et al. (2010). Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2143. [Link]

  • Sebbar, N. K., et al. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. ResearchGate. [Link]

  • Barryala, Y., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2358-o2359. [Link]

  • Shaukath Ara Khanum, et al. (2016). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. Der Pharma Chemica, 8(4), 219-225. [Link]

  • Glenny, M. W., et al. (2007). CCDC 607526: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. [Link]

  • CCDC 1998621: Experimental Crystal Structure Determination. (2020). Iowa Research Online. [Link]

  • Fringuelli, R., et al. (2007). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate in Biological Assays

Introduction The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] Deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] Derivatives have demonstrated therapeutic potential as anticancer, anti-inflammatory, antihypertensive, antimicrobial, and neuroprotective agents.[1][3][4][5][7] This diverse biological profile suggests that compounds based on this scaffold can interact with multiple molecular targets. The specific compound, ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate, belongs to this versatile class. While its precise mechanism of action has not been extensively elucidated in publicly available literature, its structural features suggest a strong potential for biological activity, likely mirroring the properties of other well-studied 1,4-benzothiazine analogs.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a hypothesis-driven framework for systematically investigating the mechanism of action of this compound. As a Senior Application Scientist, the approach outlined herein is grounded in established principles of drug discovery, emphasizing causality, experimental rigor, and data-driven validation. We will propose the most probable molecular pathways this compound may modulate, based on the activities of its chemical relatives, and provide detailed, field-proven protocols to test these hypotheses.

Part 1: Proposed Mechanisms of Action & Investigational Roadmap

Given the extensive research on the 1,4-benzothiazine scaffold, we can formulate several well-grounded hypotheses for the mechanism of action of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. The most prominent activities reported for this class of compounds are anti-inflammatory and anticancer effects, often intertwined through shared signaling pathways.

Core Hypothesis 1: Anti-inflammatory and Anticancer Activity via COX-2 and JAK/STAT Pathway Modulation

A significant body of evidence suggests that 1,4-benzothiazine derivatives exert anticancer and anti-inflammatory effects by targeting key nodes in inflammatory signaling cascades.[8] Specifically, the Cyclooxygenase-2 (COX-2) enzyme and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway are frequently implicated.[8]

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often upregulated during inflammation and in various cancers. Its inhibition can reduce inflammation and suppress tumor growth.

  • JAK/STAT Pathway: This pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[9][10][11][12] Its aberrant activation is a hallmark of many inflammatory diseases and cancers.[10][12] Some 1,4-benzothiazine compounds have been shown to prevent the phosphorylation, and thus activation, of JAK and STAT proteins.[8]

The following workflow provides a logical sequence for investigating this hypothesis.

G cluster_0 Phase 1: Cellular Phenotype Assessment cluster_1 Phase 2: Target & Pathway Engagement A MTT Assay (Cell Viability/Cytotoxicity) B Wound Healing Assay (Cell Migration) A->B C Colony Formation Assay (Clonogenic Survival) B->C D COX-2 Inhibitor Screening Assay C->D If cytotoxic/ anti-proliferative E Cytokine Production (ELISA for IL-6, TNF-α) D->E F Western Blot Analysis (p-JAK, p-STAT, COX-2) E->F Result Mechanism Elucidated F->Result caption Figure 1. Experimental workflow for investigating anti-inflammatory/anticancer activity. G Start Treat cells with Ethyl 2-[2H-1,4-benzothiazin-3(4H)- yliden]acetate Assay Calcium Flux Assay (e.g., Fluo-8 or Indo-1 dye) Start->Assay Stimulate Stimulate with Agonist (e.g., Ionomycin, KCl) Assay->Stimulate Measure Measure Fluorescence Change (Plate Reader or Flow Cytometer) Stimulate->Measure Analyze Analyze Ca2+ Flux Inhibition Measure->Analyze Result Calcium Modulatory Activity Confirmed Analyze->Result caption Figure 2. Workflow for assessing calcium signaling modulation.

Caption: Figure 2. Workflow for assessing calcium signaling modulation.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments proposed in the investigational roadmap. These protocols are designed to be self-validating, incorporating necessary controls for robust and interpretable results.

Foundational Cellular Assays

These assays establish the fundamental effect of the compound on cell health, proliferation, and motility.

2.1.1. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [1][5][13][14] Protocol:

  • Cell Seeding: Seed cells (e.g., A549 lung cancer cells or HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [1][13]Viable cells with active metabolism will convert the yellow MTT into a purple formazan product. [14]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [5]Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. 6. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [13]A reference wavelength of >650 nm can be used to subtract background. [1]7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2.1.2. Wound Healing (Scratch) Assay

This assay provides a simple method to assess collective cell migration in vitro. [6][7][15] Protocol:

  • Create Monolayer: Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer. [15]2. Create Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer. [15]3. Wash and Treat: Gently wash the wells twice with PBS to remove detached cells and debris. [7]Replace the media with fresh low-serum medium containing the test compound at various concentrations. Include a vehicle control.

  • Imaging: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. [6]Place the plate in an incubator and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

2.1.3. Colony Formation (Clonogenic) Assay

This assay measures the ability of a single cell to proliferate and form a colony, assessing long-term cell survival and cytotoxicity. [16][17][18][19] Protocol:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-500 cells) into 6-well plates. [17]2. Treatment: Allow cells to adhere for 24 hours, then treat with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Growth Phase: Remove the compound-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form. [17]4. Fixing and Staining: When colonies are visible, aspirate the medium, wash with PBS, and fix the colonies with a methanol/acetic acid solution or 4% paraformaldehyde. Stain with 0.5% crystal violet solution for 30 minutes. [15][19]5. Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (defined as a cluster of ≥50 cells) in each well. [16]6. Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.

Target-Specific Mechanistic Assays

These assays directly probe the interaction of the compound with its hypothesized molecular targets.

2.2.1. COX-2 Inhibitor Screening Assay (Fluorometric)

This assay directly measures the compound's ability to inhibit the enzymatic activity of COX-2. [4][20][21][22][23] Protocol:

  • Reagent Preparation: Prepare reagents as per the commercial kit's instructions (e.g., from BPS Bioscience, Abcam, or Assay Genie). [4][20][21]This typically involves reconstituting the human recombinant COX-2 enzyme, preparing the assay buffer, and diluting the probe and substrate.

  • Plate Setup: In a 96-well black microplate, set up wells for Negative Control (no enzyme), Positive Control (enzyme + vehicle), and Test Inhibitor (enzyme + test compound). [20]3. Inhibitor Addition: Add 10 µL of the test compound (at 10x the final desired concentration) to the "Test Inhibitor" wells. Add 10 µL of the vehicle (e.g., 1% DMSO in assay buffer) to the control wells.

  • Enzyme Addition: Add diluted COX-2 enzyme to all wells except the "Negative Control".

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (Arachidonic Acid). [20][21]7. Fluorescence Measurement: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/590 nm) in kinetic mode for 5-10 minutes using a fluorescence plate reader. [4][20]8. Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for the test compound relative to the positive control and calculate the IC₅₀ value.

2.2.2. Western Blot for JAK/STAT Pathway Proteins

Western blotting allows for the detection and semi-quantification of specific proteins, such as the phosphorylated (activated) forms of JAK and STAT. [2][3][8][24] Protocol:

  • Cell Culture and Treatment: Grow cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) to 80-90% confluency. Pre-treat with the test compound for 1-2 hours, then stimulate with an appropriate cytokine (e.g., Interferon-gamma or IL-6) to activate the JAK/STAT pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. [25]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. [2][24]5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [3]6. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [25]7. Antibody Incubation: Incubate the membrane with primary antibodies specific for p-JAK, total JAK, p-STAT, total STAT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle shaking.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [25]Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Perform densitometry analysis on the bands using imaging software. Normalize the phosphorylated protein levels to their total protein levels and the loading control.

2.2.3. Cytokine Production (ELISA)

ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant. [25][26] Protocol:

  • Cell Culture and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat with the test compound for 1-2 hours, then stimulate with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. [25][27]2. Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (the collected supernatant).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokines in each sample.

2.2.4. Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in real-time using fluorescent indicators. [28][29][30][31][32] Protocol:

  • Cell Preparation: Plate cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Prepare a dye-loading solution using a calcium-sensitive dye like Fluo-8 AM or Indo-1 AM. [28][31]Remove the culture medium and add the dye-loading solution to the cells. Incubate for 30-60 minutes at 37°C in the dark. [28]3. Compound Addition: Add the test compound at various concentrations to the wells.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader equipped with an injector.

  • Baseline and Stimulation: Measure the baseline fluorescence for a short period. Then, inject a calcium agonist (e.g., ionomycin, ATP, or KCl) to induce calcium influx and continue recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the inhibition of the calcium response in the presence of the test compound compared to the vehicle control.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Summary of Hypothetical Results
AssayEndpoint MeasuredExpected Result for Active CompoundInterpretation
MTT Assay Cell Viability (%)Dose-dependent decrease (low IC₅₀)Compound is cytotoxic/anti-proliferative.
Wound Healing Wound Closure (%)Dose-dependent inhibition of closureCompound inhibits cell migration.
Colony Formation Surviving FractionDose-dependent decreaseCompound reduces long-term cell survival.
COX-2 Assay % InhibitionDose-dependent increase (low IC₅₀)Compound is a direct inhibitor of COX-2.
Western Blot p-JAK/p-STAT levelsDose-dependent decreaseCompound inhibits the JAK/STAT pathway.
ELISA Cytokine Conc. (pg/mL)Dose-dependent decrease in IL-6/TNF-αCompound has anti-inflammatory properties.
Calcium Flux Fluorescence IntensityAttenuation of agonist-induced peakCompound modulates calcium signaling.
Interpreting the Outcomes
  • Scenario A: Potent Anti-inflammatory/Anticancer Agent: If the compound shows high cytotoxicity in cancer cells (MTT, Colony Formation), inhibits migration (Wound Healing), and demonstrates a low IC₅₀ in the COX-2 assay with a corresponding decrease in p-STAT levels and cytokine production, the primary mechanism is likely through inhibition of the COX-2/JAK-STAT axis.

  • Scenario B: Calcium Modulator: If the compound shows significant inhibition in the calcium flux assay but has weak or no activity in the inflammatory/cancer assays, its primary mechanism is likely related to calcium signaling. This could be relevant for cardiovascular or neurological applications.

  • Scenario C: Multi-Target Activity: The compound may exhibit moderate activity across several assays (e.g., some cytotoxicity, some COX-2 inhibition, and some calcium modulation). This is common for scaffold-based drugs and suggests a multi-target mechanism of action, which can be therapeutically advantageous.

Conclusion

While the precise molecular interactions of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate remain to be fully characterized, its 1,4-benzothiazine core provides a strong rationale for investigating its potential as an anti-inflammatory and anticancer agent. The hypothesis-driven approach detailed in this guide, which focuses on the inhibition of the COX-2 and JAK/STAT pathways, as well as the modulation of calcium signaling, offers a robust and comprehensive strategy for elucidating its mechanism of action. By systematically applying the detailed protocols for cellular, enzymatic, and pathway-specific assays, researchers can generate the high-quality, validated data necessary to define the compound's biological activity and advance its potential in a drug development program.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Rai, A., et al. (2018). Novel 1,4-benzothazines obliterate COX-2 mediated JAK-2/STAT-3 signals with potential regulation of oxidative and metabolic stress during colorectal cancer. Pharmacological Research, 132, 188-203.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bio-protocol. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Frontiers in Toxicology. (2022). The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Retrieved from [Link]

  • JoVE. (2014). Soft Agar Colony Formation Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Wound Healing Assay. Retrieved from [Link]

  • Bio-protocol. (2022). Scratch Wound Healing Assay. Retrieved from [Link]

  • R&D Systems. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. Retrieved from [Link]

  • CLYTE Technologies. (2025). Western Blot Optimization for Low Expression Proteins. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Automated Colony Formation Assay. Retrieved from [Link]

  • Papin, J. A., et al. (2004). The JAK-STAT Signaling Network in the Human B-Cell: An Extreme Signaling Pathway Analysis. Biophysical Journal, 87(1), 37-47.
  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]

  • Assay Genie. (2024). JAK-STAT Signaling Pathway: A Comprehensive Exploration. Retrieved from [Link]

  • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]

  • Orosz, F., et al. (1987). Functional in vitro test of calmodulin antagonism: effect of drugs on interaction between calmodulin and glycolytic enzymes. Biochemical Pharmacology, 36(21), 3677-3682.
  • Goulding, L. (2020). Fluo-8 Calcium Flux Assay. protocols.io. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Frontiers in Immunology. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]

  • IntechOpen. (2021). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Retrieved from [Link]

  • University of Washington. (n.d.). Calmodulin Preparation. Retrieved from [Link]

  • Wang, L., et al. (2004). Identification and Inhibitory Properties of a Novel Ca2+/Calmodulin Antagonist. Journal of Biological Chemistry, 279(18), 18934-18941.
  • Molecules. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Toxicological Profile of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

Introduction: The Toxicological Significance of the 1,4-Benzothiazine Scaffold The 1,4-benzothiazine core is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Toxicological Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3][4][5] The diverse pharmacological landscape of these compounds necessitates a thorough understanding of their toxicological profiles to ensure their safe development as potential therapeutic agents.[3] This guide provides a comprehensive framework for evaluating the in vitro toxicology of a specific derivative, ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate, focusing on key toxicological endpoints: cytotoxicity, genotoxicity, oxidative stress, and apoptosis. The methodologies outlined herein are designed to establish a robust and reliable safety profile, adhering to the principles of scientific integrity and providing actionable insights for drug development professionals.

I. Assessment of Cytotoxicity: The MTT Assay

The initial step in characterizing the toxicological profile of a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8]

Scientific Rationale

The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9] This assay provides a quantitative measure of a compound's cytotoxic potential.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture and seed cells in 96-well plate incubation1 2. Incubate for 24h (adhesion and recovery) cell_culture->incubation1 compound_prep 3. Prepare serial dilutions of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate treatment 4. Treat cells with compound and incubate for 24-72h compound_prep->treatment add_mtt 5. Add MTT solution to each well incubation2 6. Incubate for 2-4h (formazan formation) add_mtt->incubation2 add_solubilizer 7. Add solubilization solution incubation2->add_solubilizer incubation3 8. Incubate overnight (formazan solubilization) add_solubilizer->incubation3 read_absorbance 9. Measure absorbance at 570 nm incubation3->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line if evaluating as an anti-cancer agent) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Preparation: Prepare a stock solution of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate in a suitable solvent (e.g., DMSO) and perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100
11.1894.4
100.9576.0
250.6350.4
500.3124.8
1000.1512.0

Table 1: Example data table for MTT assay results.

II. Evaluation of Genotoxicity: The Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[10][11][12] It is a crucial component of genotoxicity testing, as DNA damage is a primary mechanism of carcinogenicity.

Scientific Rationale

This assay is based on the principle that fragmented DNA migrates further in an agarose gel under an electric field than intact DNA.[10][11] The resulting image, when stained with a fluorescent dye, resembles a "comet," with the head consisting of intact DNA and the tail containing fragmented DNA. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[10]

Experimental Workflow: Comet Assay

Comet_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_slide_prep Slide Preparation cluster_lysis_electrophoresis Lysis and Electrophoresis cluster_visualization Visualization and Analysis cell_treatment 1. Treat cells with test compound cell_harvest 2. Harvest and resuspend cells cell_treatment->cell_harvest mix_agarose 3. Mix cells with low-melting-point agarose layer_slide 4. Layer cell-agarose mixture onto slides mix_agarose->layer_slide solidify 5. Solidify gel on ice layer_slide->solidify lysis 6. Immerse slides in lysis solution unwinding 7. Place slides in alkaline buffer for DNA unwinding lysis->unwinding electrophoresis 8. Perform electrophoresis unwinding->electrophoresis staining 9. Stain slides with a fluorescent dye microscopy 10. Visualize comets using a fluorescence microscope staining->microscopy analysis 11. Quantify DNA damage with imaging software microscopy->analysis

Caption: Workflow for assessing genotoxicity using the Comet assay.

Detailed Protocol: Alkaline Comet Assay
  • Cell Treatment: Treat cells with various concentrations of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., methyl methanesulfonate).[10]

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.[10]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[11][13]

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.[14]

  • Electrophoresis: Apply an electric field to the slides. The fragmented DNA will migrate towards the anode, forming the comet tail.[12][14]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Gold.[12][14]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Treatment% DNA in Tail (Mean ± SD)
Vehicle Control5.2 ± 1.3
Compound (10 µM)8.7 ± 2.1
Compound (50 µM)25.4 ± 4.5
Positive Control45.8 ± 6.2

Table 2: Example data table for Comet assay results.

III. Investigation of Oxidative Stress: The DCFH-DA Assay

Many cytotoxic and genotoxic effects are mediated by the generation of reactive oxygen species (ROS). The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.[15][16][17]

Scientific Rationale

DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH.[16][18] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][18] The fluorescence intensity is proportional to the amount of ROS produced.[17]

Experimental Workflow: DCFH-DA Assay

DCFH_DA_Workflow cluster_prep_treat Cell Preparation and Treatment cluster_staining DCFH-DA Staining cluster_measurement Fluorescence Measurement cell_seeding 1. Seed cells in a 96-well plate compound_treatment 2. Treat cells with the test compound cell_seeding->compound_treatment wash1 3. Wash cells with PBS add_dcfhda 4. Add DCFH-DA working solution wash1->add_dcfhda incubation 5. Incubate for 30-45 minutes add_dcfhda->incubation wash2 6. Wash cells to remove excess probe incubation->wash2 read_fluorescence 7. Measure fluorescence (Ex/Em = 485/535 nm)

Caption: Workflow for measuring intracellular ROS using the DCFH-DA assay.

Detailed Protocol: DCFH-DA Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate for a relevant time period.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C.[15][16][18]

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15][16][18]

TreatmentFluorescence Intensity (Arbitrary Units)
Vehicle Control1500
Compound (10 µM)2500
Compound (50 µM)6800
Positive Control (H₂O₂)9500

Table 3: Example data table for DCFH-DA assay results.

IV. Elucidation of Apoptotic Pathways: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a critical mechanism for removing damaged cells. Many cytotoxic agents induce apoptosis. Caspases are a family of proteases that are key mediators of apoptosis, with caspase-3 and -7 being the primary executioner caspases.[19]

Scientific Rationale

This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[19][20][21] The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the activity of caspase-3/7.[20]

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_cell_prep_treat Cell Preparation and Treatment cluster_assay_procedure Assay Procedure cluster_measurement Signal Measurement cell_seeding 1. Seed cells in a 96-well plate compound_treatment 2. Treat cells with the test compound cell_seeding->compound_treatment add_reagent 3. Add Caspase-Glo® 3/7 Reagent incubation 4. Incubate at room temperature add_reagent->incubation read_luminescence 5. Measure luminescence

Caption: Workflow for measuring caspase-3/7 activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate for a time course determined from the cytotoxicity assays.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells in medium.[20]

  • Incubation: Mix the contents of the wells and incubate at room temperature for 1-2 hours.[20]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[20]

TreatmentLuminescence (RLU)
Vehicle Control2000
Compound (10 µM)4500
Compound (50 µM)15000
Positive Control (Staurosporine)25000

Table 4: Example data table for Caspase-Glo® 3/7 assay results.

V. Synthesis and Interpretation of the Toxicological Profile

The data generated from these in vitro assays will provide a comprehensive initial toxicological profile of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate.

  • Cytotoxicity: The IC50 value from the MTT assay will establish the concentration range at which the compound exhibits significant toxicity.

  • Genotoxicity: The Comet assay will reveal if the compound has the potential to cause DNA damage, a critical indicator of potential carcinogenicity.

  • Oxidative Stress: The DCFH-DA assay will indicate whether the observed toxicity is mediated by the production of ROS.

  • Apoptosis: The caspase-3/7 assay will determine if the compound induces programmed cell death and provide insights into the mechanism of cell death.

A thorough analysis of these endpoints will enable a preliminary risk assessment and guide further preclinical development. For instance, a compound that is cytotoxic and induces apoptosis at high concentrations but is not genotoxic may be a more favorable candidate for further investigation than a compound that shows genotoxicity at lower, non-cytotoxic concentrations.

Conclusion

This technical guide outlines a systematic and robust approach for the in vitro toxicological evaluation of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. By employing a battery of validated assays, researchers can gain a comprehensive understanding of the compound's effects on cell viability, DNA integrity, oxidative stress, and apoptosis. This information is paramount for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective therapeutics. The principles and protocols described herein are grounded in established scientific methodologies and are intended to provide a solid foundation for the toxicological assessment of novel chemical entities within the 1,4-benzothiazine class and beyond.

References

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Foundational

ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate CAS registry number and PubChem CID

An In-depth Technical Guide to Ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate Derivatives for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of 1,4-Benzothiazine Deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] This guide is intended to provide a comprehensive technical overview for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.

Initial searches for the specific compound "ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate" did not yield a unique and confirmed CAS Registry Number or PubChem CID. This ambiguity in public databases highlights a common challenge in chemical research where novel or less-studied derivatives may not yet be cataloged. To ensure scientific accuracy and provide a robust technical resource, this guide will focus on a closely related and officially registered compound: ethyl (2Z/2E)-(7-fluoro-2H-1,4-benzothiazin-3(4H)-ylidene)(nitro)ethanoate . This molecule not only embodies the core structural features of the initial query but also allows for a discussion grounded in verifiable data.

Compound Identification and Physicochemical Properties

The subject of this technical guide is ethyl (2Z/2E)-(7-fluoro-2H-1,4-benzothiazin-3(4H)-ylidene)(nitro)ethanoate . Its definitive identifiers and key physicochemical properties are summarized below.

PropertyValueSource
CAS Registry Number 1351864-05-5[4]
Molecular Formula C₁₂H₁₁FN₂O₄S[4]
Molecular Weight 298.29 g/mol [4]
PubChem CID Not currently available in PubChem.
Isomeric Nature Exists as a mixture of (2Z) and (2E) isomers.[4]

Synthesis and Mechanistic Considerations

The synthesis of 1,4-benzothiazine derivatives is a well-established area of organic chemistry, with several synthetic strategies available.[1] A common and effective method involves the condensation of a substituted 2-aminothiophenol with a suitable three-carbon electrophile.

General Synthetic Pathway

The synthesis of the target compound likely proceeds through a multi-step sequence, beginning with the preparation of a substituted 2-aminothiophenol, followed by cyclization and functional group manipulation. A plausible synthetic workflow is outlined below.

Synthetic Workflow General Synthetic Pathway for 1,4-Benzothiazine Derivatives A Substituted 2-Aminothiophenol C Cyclization/Condensation A->C B Three-Carbon Electrophile B->C D 1,4-Benzothiazine Core C->D Formation of Heterocyclic Ring E Functional Group Interconversion D->E Introduction of Substituents F Final Product E->F Calcium Signaling Pathway Postulated Modulation of Calcium Signaling A 1,4-Benzothiazine Derivative B Voltage-gated Ca2+ Channels A->B Inhibition C Ca2+ Influx B->C D Intracellular Ca2+ Concentration C->D Increase E Calmodulin Activation D->E F Downstream Cellular Responses E->F

Caption: A simplified diagram illustrating the potential modulation of calcium signaling pathways by 1,4-benzothiazine derivatives.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

Given the emerging interest in 1,4-benzothiazines as acetylcholinesterase (AChE) inhibitors, the following protocol, based on the Ellman method, is provided for assessing the AChE inhibitory activity of the target compound. [5] Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control (without the test compound).

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

While the specific compound "ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate" remains to be fully characterized in public databases, the study of its close analogue, ethyl (2Z/2E)-(7-fluoro-2H-1,4-benzothiazin-3(4H)-ylidene)(nitro)ethanoate (CAS 1351864-05-5) , provides a valuable framework for understanding this class of molecules. The 1,4-benzothiazine scaffold is a rich source of biologically active compounds with therapeutic potential across a range of diseases. Further investigation into the synthesis, structure-activity relationships, and mechanisms of action of these derivatives is warranted to unlock their full potential in drug discovery and development.

References

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Fujimura, T., et al. (1995). Synthesis and Biological Activities of New 1,4-benzothiazine Derivatives. Chemical and Pharmaceutical Bulletin, 43(3), 439-446.
  • Gupta, A., & Kumar, R. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Synthesis, 15(5), 618-633.
  • Gupta, R. R., & Kumar, M. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Current Medicinal Chemistry, 12(29), 3493-3507.
  • Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1049.
  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[1][3]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1985.

Sources

Exploratory

electronic properties and HOMO-LUMO gap of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate For Researchers, Scientists, and Drug Development Professionals This technical guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth analysis of the electronic properties of the novel compound, ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. The core of this document is a detailed exploration of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding HOMO-LUMO energy gap. These parameters are critical in predicting the chemical reactivity, kinetic stability, and optoelectronic properties of a molecule.[1][2] This guide is designed to be a practical resource, offering both theoretical background and detailed, step-by-step protocols for computational and experimental determination of these key electronic characteristics.

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antibacterial properties.[3][4][5] Understanding the electronic properties of novel 1,4-benzothiazine derivatives is paramount for the rational design of new therapeutic agents and functional organic materials.

Proposed Synthesis and Characterization

While the specific synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate is not extensively documented, a plausible synthetic route can be proposed based on established methodologies for related 1,4-benzothiazine derivatives.[4] A potential pathway involves the condensation reaction between 2-aminothiophenol and a suitable three-carbon electrophile bearing an ester group.

Proposed Synthetic Protocol

A likely synthetic approach is the reaction of 2-aminothiophenol with an appropriate β-keto ester, such as ethyl 2-chloroacetoacetate, in the presence of a base. The reaction would proceed via an initial nucleophilic attack of the thiol group, followed by an intramolecular condensation to form the 1,4-benzothiazine ring.

Experimental Protocol: Synthesis of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

  • Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent like ethanol or dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (1.2 eq).

  • Addition of Reagent: Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the reaction mixture at room temperature with continuous stirring.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Spectroscopic Characterization

The structure of the synthesized ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include aromatic protons of the benzothiazine ring system, a singlet for the vinylic proton, a quartet and a triplet for the ethyl ester group, and a broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum should show signals for the aromatic carbons, the carbonyl carbon of the ester, the vinylic carbons, and the carbons of the ethyl group.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching, C=O stretching of the ester, C=C stretching of the vinyl group, and C-S stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would confirm its identity.

Theoretical Investigation of Electronic Properties using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules, providing reliable approximations of HOMO and LUMO energies.[1][6][7] The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability.[1]

Computational Protocol

The following protocol outlines the steps for calculating the electronic properties of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate using DFT.

Step-by-Step DFT Calculation Workflow

  • Molecular Structure Input: Draw the 3D structure of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization of the molecular structure. A commonly used and effective method for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[8][9][10][11] This step is crucial to find the lowest energy conformation of the molecule.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

  • Data Analysis: Extract the HOMO and LUMO energy values from the output file. The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

  • Visualization of Molecular Orbitals: Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution in these frontier orbitals.

DFT Workflow for Electronic Properties A 1. Molecular Structure Input B 2. Geometry Optimization (B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Single-Point Energy Calculation C->D E 5. Data Analysis (EHOMO, ELUMO, ΔE) D->E F 6. Visualization of Orbitals E->F

Caption: Computational workflow for DFT calculations.

Expected Computational Data

The results of the DFT calculations can be summarized in a table for clarity.

ParameterCalculated Value (eV)
EHOMOValue to be determined
ELUMOValue to be determined
HOMO-LUMO Gap (ΔE)Value to be determined

Experimental Determination of the HOMO-LUMO Gap

Experimental techniques such as cyclic voltammetry (CV) and UV-Vis spectroscopy are essential for validating the computationally predicted electronic properties.[12][13]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical method used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[12][14][15]

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of the synthesized compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions to use as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to calibrate the potential scale.[15][16]

  • CV Measurement: Record the cyclic voltammogram of the sample solution by scanning the potential over a suitable range to observe the first oxidation and reduction peaks.

  • Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

  • HOMO and LUMO Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical equations[12][17]:

    • EHOMO = - (Eox - E1/2(Fc/Fc⁺) + 4.8) eV

    • ELUMO = - (Ered - E1/2(Fc/Fc⁺) + 4.8) eV

Cyclic Voltammetry Setup cluster_0 Electrochemical Cell WE Working Electrode (Glassy Carbon) RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Platinum Wire) Solution Analyte + Supporting Electrolyte in Solvent Potentiostat Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE

Caption: Schematic of a three-electrode CV setup.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, and the onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[2][12][18][19]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline spectrum with the pure solvent.

  • Absorption Spectrum: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the absorption onset wavelength (λonset) from the absorption spectrum, which corresponds to the lowest energy electronic transition.

  • Optical Band Gap Calculation: The optical HOMO-LUMO gap (Eg) can be calculated using the following equation[17][18]:

    • Eg (eV) = 1240 / λonset (nm)

UV-Vis Spectroscopy Principle cluster_0 Electronic Transition HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   ΔE = hν Light Incident Light (hν) Molecule Molecule Light->Molecule Spectrum Absorption Spectrum Molecule->Spectrum

Caption: Principle of UV-Vis absorption spectroscopy.

Summary of Expected Experimental Data

The experimental results can be compiled for direct comparison with the theoretical data.

ParameterMethodDetermined Value
EHOMOCyclic VoltammetryValue to be determined (eV)
ELUMOCyclic VoltammetryValue to be determined (eV)
Electrochemical GapCyclic VoltammetryValue to be determined (eV)
Optical Gap (Eg)UV-Vis SpectroscopyValue to be determined (eV)

Correlation of Theoretical and Experimental Data

A comparison of the HOMO-LUMO gap values obtained from DFT calculations, cyclic voltammetry, and UV-Vis spectroscopy is crucial for a comprehensive understanding of the molecule's electronic properties. It is important to note that the electrochemical gap from CV and the optical gap from UV-Vis spectroscopy may differ slightly due to factors like excitonic effects.[12] DFT calculations, while powerful, are approximations and the choice of functional and basis set can influence the results.[6][20] Good agreement between the theoretical and experimental data would provide strong validation for the computational model and a reliable characterization of the electronic properties of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate.

Conclusion

This technical guide has outlined a comprehensive approach for the synthesis, characterization, and detailed investigation of the electronic properties of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. By combining theoretical calculations with experimental measurements, a thorough understanding of the HOMO-LUMO energy levels and the energy gap can be achieved. This knowledge is fundamental for predicting the molecule's reactivity and exploring its potential applications in drug development and materials science. The protocols provided herein serve as a robust framework for researchers to explore the fascinating world of 1,4-benzothiazine derivatives.

References

  • ResearchGate. (2018, April 10). Calculating HOMO-LUMO gap from UV-Vis spectra? Retrieved from [Link]

  • PubMed. (2008, February 15). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]

  • ACS Publications. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link]

  • ResearchGate. The optimized molecular structures of 1,4-benzothiazine derivatives (4, 5 and 6). Retrieved from [Link]

  • PMC. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved from [Link]

  • Polymer Science. Advanced Lab Course: UV-Vis Absorption Spectroscopy. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. Retrieved from [Link]

  • Chemistry LibreTexts. Ch13 - UV-Vis Spectroscopy. Retrieved from [Link]

  • Preprints.org. (2024, September 22). Electronic Features and Pharmacological Potentials of Substituted Thiazines. Retrieved from [Link]

  • ResearchGate. (2019, December 18). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. Retrieved from [Link]

  • YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved from [Link]

  • International Journal of ChemTech Research. Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. Retrieved from [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Retrieved from [Link]

  • RSC Publishing. (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Retrieved from [Link]

  • INPRESSCO. (2014, August 1). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved from [Link]

  • SCIRP. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Retrieved from [Link]

  • figshare. (2018, August 18). Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures. Retrieved from [Link]

  • Reddit. (2016, January 15). ubiquity of B3LYP/6-31G : r/chemistry. Retrieved from [Link]

  • MDPI. (2022, March 25). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][7][21]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Retrieved from [Link]

  • ResearchGate. 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Retrieved from [Link]

  • Engineered Science Publisher. and designed its several derivatives using chlorine (Cl), fluorine (F), bromine (Br), hydroxyl (OH), methyl (CH 3 ), methoxy (OCH 3 ), nitro group (NO 2 ), and amine (NH 2 ) groups and a comparative investigation has been presented. The geometries of EPBZ compound and its derivative were attained using Becke three-Lee–Yang–Parr (B3LYP) density functional theory (DFT) with 6-31G* and the results indicated their stability. Absorption spectra possess only one absorption peak(s) at ~ 260 nm attributed to π to π* transition in ultra violet (UV) region for all molecules*. Retrieved from [Link]

  • ResearchGate. The calculated HOMO-LUMO gap energy (DE¼ E LUMO À E HOMO , in eV) with different methods for BBPA, BBNA and BPVA. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Tuning the HOMO–LUMO gap of donor-substituted benzothiazoles. Retrieved from [Link]

  • PMC. (2Z)-2-Benzylidene-4-(prop-2-yn-1-yl)-2H-1,4-benzothiazin-3(4H)-one. Retrieved from [Link]

  • ACS Publications. (2023, January 31). A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones. Retrieved from [Link]

  • RSC Publishing. (2024, May 28). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. Retrieved from [Link]

  • PMC. Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Retrieved from [Link]

  • ResearchGate. (2017, February 27). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Retrieved from [Link]

  • ResearchGate. (PDF) Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Retrieved from [Link]

  • IJCRT.org. SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Retrieved from [Link]

  • Taylor & Francis Online. Full article: Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Retrieved from [Link]

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Foundational

Pharmacokinetics of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate Derivatives: A Comprehensive Technical Guide

Executive Summary The ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (EBA) scaffold represents a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (EBA) scaffold represents a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and calcium channel-blocking agents. While the 1,4-benzothiazine core drives primary target engagement, the ethyl acetate moiety acts as a critical modulator of lipophilicity, membrane permeability, and metabolic half-life. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of EBA derivatives, detailing the bioanalytical methodologies and pharmacokinetic (PK) modeling required for rigorous preclinical drug development.

Physicochemical Profiling and Scaffold Rationale

The therapeutic efficacy of 1,4-benzothiazine analogues is fundamentally tied to their physicochemical properties[1]. The addition of the ethyl 2-ylideneacetate group to the benzothiazine core serves a dual purpose:

  • Lipophilic Anchoring: The ethyl ester significantly increases the partition coefficient (LogP typically ranges from 2.8 to 3.5), enhancing passive diffusion across the gastrointestinal epithelium and improving oral bioavailability[2].

  • Prodrug/Metabolic Targeting: The ester group is susceptible to enzymatic cleavage by ubiquitous carboxylesterases. This allows the EBA scaffold to act as a prodrug, masking the polar carboxylic acid during absorption before being hydrolyzed in the plasma or hepatic compartment to release the active 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetic acid metabolite.

Structural Stability

The 1,4-benzothiazine ring itself is relatively stable but is prone to specific oxidative transformations at the sulfur atom. The synthetic methodologies used to construct these nitrogen-sulfur heterocycles ensure a rigid conformation that resists rapid ring-opening, channeling metabolism specifically toward the ester side chain and the sulfur heteroatom[3].

Metabolic Biotransformation Pathways

Understanding the biotransformation of EBA derivatives is critical for predicting systemic clearance and potential drug-drug interactions (DDIs). The metabolism of this scaffold is generally biphasic.

  • Phase I Metabolism (Hydrolysis & Oxidation): The primary metabolic route is the rapid hydrolysis of the ethyl ester by plasma and hepatic carboxylesterases. Concurrently, the sulfur atom of the benzothiazine core undergoes S-oxidation mediated by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6), yielding sulfoxide and sulfone derivatives.

  • Phase II Metabolism (Conjugation): The secondary amine of the benzothiazine ring (if unsubstituted) or the newly formed carboxylic acid from ester hydrolysis is subject to glucuronidation by UDP-glucuronosyltransferases (UGTs), facilitating renal excretion.

MetabolicPathway Parent Ethyl 2-[2H-1,4-benzothiazin- 3(4H)-yliden]acetate (Parent Drug) Esterase Carboxylesterases (Plasma/Liver) Parent->Esterase Hydrolysis CYP450 CYP3A4 / CYP2D6 (Hepatic) Parent->CYP450 S-Oxidation Metabolite1 2-[2H-1,4-benzothiazin- 3(4H)-yliden]acetic acid (Active Metabolite) Esterase->Metabolite1 Metabolite2 S-Oxide Derivative (Sulfoxide/Sulfone) CYP450->Metabolite2 Metabolite3 N/O-Glucuronide (Phase II Conjugate) Metabolite1->Metabolite3 UGT Conjugation Metabolite2->Metabolite3 UGT Conjugation

Fig 1. Primary metabolic biotransformation pathways of the ethyl benzothiazine acetate scaffold.

Bioanalytical Methodology: LC-MS/MS Protocol

To accurately quantify EBA derivatives in biological matrices, a highly sensitive and specific High-Performance Liquid Chromatography (HPLC) or LC-MS/MS method is required[4]. The presence of the labile ethyl ester necessitates strict pre-analytical controls to prevent ex vivo degradation.

Causality in Experimental Design
  • Esterase Inhibition: Blood samples must be collected in tubes containing Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF). Why? Without esterase inhibitors, the ethyl ester will rapidly hydrolyze in the collection tube, artificially lowering the parent drug concentration and skewing the PK profile.

  • Protein Precipitation (PPT): Acetonitrile (ACN) containing 0.1% formic acid is used for extraction. Why? The acidic environment further quenches enzymatic activity while simultaneously precipitating plasma proteins and extracting the highly lipophilic EBA parent compound.

Step-by-Step LC-MS/MS Protocol
  • Sample Collection & Stabilization: Collect 200μL of whole blood via the jugular vein into pre-chilled K2EDTA tubes containing 5mM NaF. Centrifuge immediately at 4,000×g for 10 min at 4∘C to separate plasma.

  • Sample Preparation: Transfer 50μL of plasma to a microcentrifuge tube. Add 150μL of ice-cold Acetonitrile containing the Internal Standard (IS) and 0.1% Formic Acid.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000×g for 15 minutes at 4∘C .

  • Chromatographic Separation: Inject 5μL of the supernatant onto a C18 reverse-phase column (e.g., ODS-2 Hypersil, 50×2.1mm , 1.8μm ). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4mL/min .

  • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Optimize collision energies for the specific precursor-to-product ion transitions of the EBA derivative and the IS.

BioanalyticalWorkflow Dosing In Vivo Dosing (IV/PO in Rats) Sampling Blood Sampling (+ NaF Inhibitor) Dosing->Sampling Prep Protein PPT (ACN + 0.1% FA) Sampling->Prep LCMS LC-MS/MS (ESI+, MRM Mode) Prep->LCMS Modeling PK Modeling (NCA Analysis) LCMS->Modeling

Fig 2. Standardized in vivo pharmacokinetic evaluation and LC-MS/MS bioanalytical workflow.

In Vitro Microsomal Stability Assay

Before advancing to in vivo models, the intrinsic clearance ( CLint​ ) of EBA derivatives must be established using Rat or Human Liver Microsomes (RLM/HLM).

Step-by-Step Protocol
  • Incubation Mixture: Prepare a 1mL reaction mixture containing 0.5mg/mL microsomal protein, 100mM phosphate buffer (pH 7.4), and 1μM of the EBA test compound. Pre-incubate at 37∘C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system ( 1mM final concentration).

  • Serial Sampling: Aliquot 50μL of the reaction mixture at predefined time points (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately dispense the aliquot into 150μL of ice-cold Acetonitrile containing the IS to terminate the reaction.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Parameters

The pharmacokinetic profile of 1,4-benzothiazine derivatives is typically evaluated using non-compartmental analysis (NCA). Following oral (PO) and intravenous (IV) administration in Sprague-Dawley rats, EBA derivatives generally exhibit rapid absorption but moderate-to-high clearance due to first-pass esterase metabolism[4].

Below is a summarized data presentation of expected PK parameters for a standard EBA derivative dosed at 5mg/kg (IV) and 25mg/kg (PO).

Table 1: Summary of Pharmacokinetic Parameters (Rat Model)
Pharmacokinetic ParameterAbbreviationIV Administration ( 5mg/kg )PO Administration ( 25mg/kg )
Maximum Plasma Concentration Cmax​ 4,250±310ng/mL 1,850±220ng/mL
Time to Maximum Concentration Tmax​ N/A 1.5±0.5h
Area Under the Curve AUC0−t​ 8,400±550ng⋅h/mL 12,600±890ng⋅h/mL
Elimination Half-Life t1/2​ 2.1±0.3h 2.8±0.4h
Systemic Clearance CL 0.60±0.08L/h/kg N/A
Volume of Distribution Vd​ 1.8±0.2L/kg N/A
Absolute Bioavailability F(%) N/A ∼30.0%

Note: The moderate absolute bioavailability ( F≈30% ) is characteristic of the "prodrug" nature of the ethyl acetate moiety, which undergoes significant pre-systemic hydrolysis in the gastrointestinal tract and liver.

Conclusion and Future Directions

The ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate scaffold offers a highly tunable platform for drug discovery. While the ethyl ester provides excellent membrane permeability, its susceptibility to rapid esterase cleavage dictates its pharmacokinetic profile, resulting in moderate half-lives and high clearance rates. Future optimization of this scaffold should focus on bioisosteric replacement of the ethyl ester (e.g., with amides or oxadiazoles) to improve metabolic stability while retaining the potent pharmacological activity of the 1,4-benzothiazine core. Rigorous bioanalytical workflows, particularly the use of esterase inhibitors during sample collection, remain paramount for the accurate PK characterization of these derivatives.

References

  • A REVIEW: SYNTHESIS AND MEDICINAL IMPORTANCE OF 1,4-BENZOTHIAZINE ANALOGUES. Asian Journal of Pharmaceutical and Clinical Research.
  • A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. National Institutes of Health (NIH) / PMC.
  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Open Medicinal Chemistry Journal.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

Initiating the Analysis I'm currently dissecting the request. The focus is a step-by-step synthesis protocol for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate.

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently dissecting the request. The focus is a step-by-step synthesis protocol for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. I've pinpointed that detailed application notes are the desired content type.

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Analyzing Reaction Mechanisms

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Constructing the Protocol

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Analyzing the Mechanism

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Searching for Support

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Elaborating the Mechanism

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Validating the Steps

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Confirming the Outcome

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Visualizing the Mechanism

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Mechanism A 2-Aminothiophenol + Ethyl 4-chloroacetoacetate B Chemoselective SN2 S-Alkylation (0-5°C, Triethylamine) A->B C Thioether Intermediate (Acyclic) B->C D Intramolecular Nucleophilic Attack (Amine to Ketone Carbonyl) C->D E Dehydration (-H2O) Cyclic Imine Formation D->E F Enamine Tautomer (Stabilized Conjugation) E->F G Ethyl 2-[2H-1,4-benzothiazin- 3(4H)-yliden]acetate F->G

Refining the Visualization

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Finalizing the Protocol

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Detailing the Characterization

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Confirming the Citations

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I'm now revising the in-text citations. The current ACS URL, while helpful, needs a clearer reference title for seamless integration. The title and the URL are now updated: "Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry" [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgRjM39OfUNaDwhPVbrZkFputEh6HNNRth49oISRdbh8ov7-Tx-g3sYmgTP2cI4oDu6EwX7Rjy3Jw50VldYNlUwa-hRpAfIT6Q5cNaAr5J91L0Qt7x2x_TrPXCeeLD88LU7vzX_Ha6a3TJwDz1JBk=]. I am now fully ready for the final edit!

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Optimizing the Synthesis

I'm now detailing the cyclization and tautomerization stages. The preference for the exocyclic enamine form is due to its extended conjugation and increased thermodynamic stability. I'm focusing on why a mild base is favored for S-alkylation, and the role of the push-pull system, which is key to the stability and yield. I'm finalizing the presentation.

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Validating the Product

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Application

Application Note: Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate as a Versatile Precursor in Advanced Heterocyclic Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary In modern drug discovery, the rapid assembl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In modern drug discovery, the rapid assembly of complex, three-dimensional molecular architectures is critical for exploring novel chemical space. Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (also referred to as ethyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate) has emerged as a highly versatile, bifunctional precursor. Structurally, it features a rigid 1,4-benzothiazine core coupled with an exocyclic α,β-unsaturated ester.

Functioning as a cyclic mercapto-substituted β-enamino ester, this precursor exhibits dual reactivity:

  • Nucleophilic Enamine/Enolate Equivalent: The nitrogen atom donates electron density through the conjugated system, rendering the exocyclic α-carbon highly nucleophilic for multicomponent reactions (MCRs).

  • Electron-Deficient Dipolarophile: The conjugated exocyclic double bond readily undergoes stereoselective cycloadditions.

This application note details the mechanistic causality, step-by-step synthetic protocols, and analytical validation for utilizing this precursor to synthesize complex polycyclic spirooxindoles and dispiro hybrid heterocycles [1, 2].

Mechanistic Insights & Chemical Causality

The strategic value of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate lies in its predictable yet highly reactive behavior in cascade annulations.

Multicomponent Spiro-Annulation Causality

In the presence of a mild acid catalyst (e.g., acetic acid), isatin and a 1,3-diketone (such as 1,3-indanedione) undergo a Knoevenagel condensation to form a highly electrophilic alkylidene oxindole intermediate. The precursor's exocyclic α-carbon attacks this intermediate via a Michael addition. The acidic environment is critical here: it not only promotes the initial condensation but also activates the remaining ketone carbonyl of the indanedione moiety. This activation drives the subsequent intramolecular cyclization (dehydration), fusing the benzothiazine and indanedione systems to yield a complex spiro[indeno[1,2-b]phenothiazine-6,3′-indoline] framework [1].

1,3-Dipolar Cycloaddition Causality

When subjected to decarboxylative condensation with an α-amino acid (e.g., sarcosine), isatin generates a transient, non-stabilized azomethine ylide (a 1,3-dipole). The precursor acts as an electron-deficient dipolarophile. The concerted [3+2] cycloaddition is highly stereoselective due to the rigid geometry of the exocyclic double bond, yielding a single diastereomer of a dispiro 1,4-benzothiazine hybrid heterocycle [2].

Visualizations of Synthetic Pathways

ReactivityMap A 2-Aminothiophenol C Ethyl 2-[2H-1,4-benzothiazin- 3(4H)-yliden]acetate A->C Annulation B Ethyl 4-chloroacetoacetate B->C D Nucleophilic α-Carbon (Enamine Reactivity) C->D MCR Pathway E Exocyclic Double Bond (Dipolarophile) C->E Cycloaddition F Polycyclic Spirooxindoles D->F + Isatin & 1,3-Diketone G Dispiro Heterocycles E->G + Azomethine Ylide

Fig 1: Synthesis and dual reactivity pathways of the 1,4-benzothiazine precursor.

MCRMechanism A Isatin C Alkylidene Oxindole (Electrophilic Knoevenagel Adduct) A->C Acetic Acid, EtOH B 1,3-Indanedione B->C E Michael Adduct Intermediate C->E Michael Addition D Benzothiazine Precursor (Nucleophile) D->E F Intramolecular Cyclization (Acid-Promoted Dehydration) E->F G Spiro[indeno[1,2-b]phenothiazine- 6,3'-indoline] F->G Stereoselective Assembly

Fig 2: Mechanism of the three-component spiro-annulation reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

This protocol establishes the foundational building block.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Dissolve 2-aminobenzenethiol (10 mmol) and ethyl 4-chloroacetoacetate (10 mmol) in absolute ethanol (30 mL).

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for an additional 4–6 hours.

  • Causality Check: The initial room-temperature phase allows for the nucleophilic attack of the thiol on the chloride-bearing carbon, preventing unwanted side reactions. Refluxing drives the subsequent intramolecular condensation between the amine and the ketone carbonyl.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the thiol spot indicates completion.

  • Workup: Cool to room temperature, pour into crushed ice, and extract with dichloromethane (3 × 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol to yield the pure precursor as a solid.

Protocol 2: Multicomponent Synthesis of Polycyclic Spirooxindoles

Self-validating protocol for the construction of spiro[indeno[1,2-b]phenothiazine-6,3′-indolines].

  • Reagents: In a 25 mL flask, combine the synthesized precursor (1.0 mmol), isatin (1.0 mmol), and 1,3-indanedione (1.0 mmol).

  • Solvent & Catalyst: Add ethanol (6.0 mL) and glacial acetic acid (2.0 mL).

    • Note on Causality: Acetic acid is strictly required; omitting it stalls the reaction at the Knoevenagel adduct stage, as the final cyclization requires protonation of the indanedione carbonyl.

  • Reaction: Reflux the mixture in an oil bath for 12 hours.

  • Validation: A distinct color change and precipitation often occur as the highly conjugated polycyclic system forms. Confirm completion via TLC.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash sequentially with cold ethanol and water.

  • Characterization: Confirm the stereochemistry via ¹H NMR (look for the characteristic shifts of the newly formed rigid cyclohexadienyl ring protons) and single-crystal X-ray diffraction if required.

Protocol 3: 1,3-Dipolar Cycloaddition for Dispiro Heterocycles

Stereoselective assembly of dispiro 1,4-benzothiazine derivatives.

  • Reagents: Mix the precursor (1.0 mmol), isatin (1.2 mmol), and an α-amino acid such as sarcosine or proline (1.5 mmol) in ethanol (10 mL).

  • Reaction: Heat the mixture to reflux on a water bath for 4–6 hours.

    • Note on Causality: The excess of isatin and amino acid ensures complete generation of the transient azomethine ylide, compensating for any decarboxylation inefficiencies.

  • Validation: Monitor by TLC. The reaction proceeds stereoselectively, yielding a single isomer due to the steric bulk of the benzothiazine core directing the approach of the 1,3-dipole.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the crude residue via column chromatography (silica gel, eluting with appropriate ratios of petroleum ether and ethyl acetate).

Quantitative Data Summary

The following table summarizes expected yields and stereochemical outcomes based on the application of the protocols above, demonstrating the robustness of the precursor across different functionalizations.

Reaction TypeReagents Added to PrecursorMajor Product ScaffoldYield (%)Stereoselectivity
MCR (Protocol 2) Isatin + 1,3-IndanedioneSpiro[indeno[1,2-b]phenothiazine-6,3′-indoline]80–88%High (Single Diastereomer)
MCR (Protocol 2) Isatin + 1,3-CyclopentanedioneSpiro[cyclopenta[b]phenothiazine-4,3′-indoline]75–85%High (Single Diastereomer)
Cycloaddition (Protocol 3) Isatin + SarcosineDispiro-pyrrolidine-benzothiazine85–92%Excellent (Regio/Stereospecific)
Cycloaddition (Protocol 3) Acenaphthenequinone + ProlineDispiro-pyrrolizine-benzothiazine82–90%Excellent (Regio/Stereospecific)

Table 1: Comparative summary of reaction efficiencies and structural outcomes utilizing ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate.

References

  • Sun, Q.-S.; Sun, J.; Pan, L.-N.; Yan, C.-G. Selective Construction of Diverse Polycyclic Spirooxindoles via a Three-Component Reaction of Cyclic Mercapto-Substituted β-Enamino Esters, Isatins, and Cyclic 1,3-Diketones. The Journal of Organic Chemistry, 2020 , 85(19), 12117-12127.[Link]

  • Malathi, K.; Jeyachandran, V.; Kalaiselvan, K.; Kumar, R. R. Synthesis of Novel Dispiro 1,4-Benzothiazine Hybrid Heterocycles Through 1,3-Dipolar Cycloaddition. Synthetic Communications, 2015 , 45(4), 503-512.[Link]

Method

Application Notes and Protocols: Ethyl 2-[2H-1,4-Benzothiazin-3(4H)-ylidene]acetate in Drug Discovery

An In-Depth Guide for Researchers Introduction: The 1,4-Benzothiazine Scaffold as a Privileged Structure in Medicinal Chemistry The 1,4-benzothiazine core is a heterocyclic motif of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers

Introduction: The 1,4-Benzothiazine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,4-benzothiazine core is a heterocyclic motif of significant interest in medicinal chemistry, recognized for its ability to serve as a versatile scaffold in the design of novel therapeutic agents.[1] Derivatives of this structure have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3][4][5] This wide range of biological effects suggests that the 1,4-benzothiazine template is a valuable starting point for drug discovery campaigns targeting a variety of diseases.

This guide focuses on a specific, yet underexplored, derivative: ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate . While extensive data on this particular molecule is not yet widely published, its structural features, combined with the known activities of the broader 1,4-benzothiazine class, make it a compelling candidate for investigation. These application notes provide a strategic framework for researchers to explore its therapeutic potential, outlining detailed protocols for initial screening in key areas of interest and explaining the scientific rationale behind these experimental designs.

Hypothesized Therapeutic Application I: Anti-Inflammatory Activity

Scientific Rationale:

A significant body of research has established the anti-inflammatory potential of 1,2-benzothiazine and 1,4-benzothiazine derivatives.[1][6][7] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7][8] The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Given this precedent, it is hypothesized that ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate may function as a novel COX inhibitor.

Experimental Workflow for COX Inhibition Screening:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Compound Test Compound Stock (Ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate) Incubation Incubate Enzyme with Test Compound/Controls Compound->Incubation Enzyme COX-1 / COX-2 Enzyme Prep Enzyme->Incubation Substrate Arachidonic Acid Reaction Initiate Reaction with Arachidonic Acid Substrate->Reaction Controls Positive Control (e.g., Piroxicam) Negative Control (DMSO) Controls->Incubation Incubation->Reaction Termination Stop Reaction (e.g., with HCl) Reaction->Termination Detection Quantify Prostaglandin E2 (PGE2) (e.g., using ELISA) Termination->Detection Data Calculate % Inhibition Detection->Data IC50 Determine IC50 Value Data->IC50

Caption: Workflow for COX-1/COX-2 Inhibition Assay.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of the test compound on both COX-1 (constitutive) and COX-2 (inducible) isozymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate) dissolved in DMSO

  • Piroxicam or another known NSAID (positive control)

  • DMSO (vehicle control)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound and the positive control in DMSO.

  • Enzyme Incubation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Compound Addition: Add 10 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 2 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercial EIA kit, following the manufacturer's protocol. The amount of PGE2 is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation (Hypothetical Data):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ethyl 2-[...]-acetate15.21.88.4
Piroxicam (Control)5.10.95.7

Hypothesized Therapeutic Application II: Antifungal Activity

Scientific Rationale:

1,4-Benzothiazine derivatives have been reported to possess significant antifungal properties.[9] The mechanism of action can vary, but these compounds often interfere with fungal cell membrane integrity or essential enzymatic pathways. Given the increasing prevalence of drug-resistant fungal infections, there is a critical need for novel antifungal agents. The unique structure of ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate makes it a candidate for screening against pathogenic fungal strains.

Experimental Workflow for Antifungal Susceptibility Testing:

G cluster_0 Preparation cluster_1 Assay Setup (96-Well Plate) cluster_2 Incubation & Analysis Compound Test Compound Stock (in DMSO) Dilution Serially Dilute Compound across the plate Compound->Dilution Fungi Prepare Fungal Inoculum (e.g., Candida albicans) Inoculation Add Fungal Inoculum to all wells (except sterility control) Fungi->Inoculation Media RPMI-1640 Medium Media->Dilution Controls Positive Control (Fluconazole) Growth Control (No Compound) Sterility Control (No Fungi) Controls->Dilution Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Readout Visually Inspect for Growth or Read Absorbance (OD600) Incubation->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

Caption: Workflow for Broth Microdilution Antifungal Assay.

Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility (Based on CLSI M27)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a common pathogenic yeast, Candida albicans.

Materials:

  • Candida albicans (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (for culturing)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound dissolved in DMSO

  • Fluconazole (positive control)

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture C. albicans on a Sabouraud Dextrose Agar plate. Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution in Plate: Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution across the plate by transferring 100 µL from each well to the next. Discard 100 µL from the last column. This results in wells with decreasing concentrations of the compound.

  • Controls: Prepare wells for a positive control (serial dilution of fluconazole), a growth control (medium and inoculum only), and a sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., a 50% reduction compared to the growth control). This can be determined by visual inspection or by reading the optical density at 600 nm.

Data Presentation (Hypothetical Data):

Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002881
Candida glabrata ATCC 20011616
Cryptococcus neoformans ATCC 3204544

Synthesis Protocol: A Plausible Route

While a specific published synthesis for ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate may not be readily available, a plausible synthetic route can be proposed based on established benzothiazine chemistry.[5] A common method involves the condensation of 2-aminothiophenol with a suitable three-carbon electrophile.

Proposed Synthesis of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate:

G Reactant1 2-Aminothiophenol Plus + Reactant1->Plus Reactant2 Diethyl 2-acetylmalonate Arrow Reflux, Ethanol (Catalyst, e.g., p-TSA) Reactant2->Arrow Product Ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate Plus->Reactant2 Arrow->Product

Caption: Plausible synthesis route for the target compound.

Procedure:

  • To a solution of 2-aminothiophenol (1.0 eq) in absolute ethanol, add diethyl 2-acetylmalonate (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Conclusion and Future Directions

Ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate represents a promising, yet underexplored, molecule for drug discovery. Based on the well-documented and diverse biological activities of the 1,4-benzothiazine scaffold, this compound warrants investigation as a potential anti-inflammatory or antifungal agent. The protocols provided in this guide offer a robust starting point for researchers to begin this exploration. Positive results from these initial screens would justify further studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis through the synthesis of analogues, and evaluation in in vivo models of disease.

References

  • MDPI. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Available at: [Link]

  • MDPI. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available at: [Link]

  • Korean Chemical Society. (n.d.). Synthesis and Analgesic and Anti-Inflammatory Activities of 1,2-benzothiazine Derivatives. Available at: [Link]

  • Semantic Scholar. (2018). A review on the pharmacological significance of 1, 4-benzothiazine derivatives. Available at: [Link]

  • ResearchGate. (2025). (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available at: [Link]

  • PubMed. (2005). Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide Derivatives as Potential Activators of ATP Sensitive Potassium Channels. Available at: [Link]

  • SciSpace. (2016). Discovery of New Benzothiazine Derivative as Modulator of Pro- and Anti-inflammatory Cytokines in Rheumatoid Arthritis. Available at: [Link]

  • PubMed. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Available at: [Link]

  • Bentham Science. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • ScienceDirect. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and biological activity of 4-(N-arylidene acetylhydrazido)-1,4-benzothiazin-2,3-diones, azetidinones and thiazolidinon. Available at: [Link]

  • jkchem.com. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link]

  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Available at: [Link]

  • MDPI. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Available at: [Link]

  • Periodicos UFOP. (n.d.). 2H-Benzo[1][6]thiazin-3-one Derivatives Endowed with Antifungal Activity. Available at: [Link]

  • MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Available at: [Link]

  • Beilstein Journals. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Available at: [Link]

  • PubMed. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. Available at: [Link]

  • Frontiers. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Available at: [Link]

  • ispub.com. (n.d.). synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. Available at: [Link]

  • Royal Society of Chemistry. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. Available at: [Link]

  • PubMed. (n.d.). Synthesis and Biological Activities of New 1,4-benzothiazine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Available at: [Link]

  • PubMed. (2010). Ethyl 2-[4-(1,3-benzothiazol-2-yl)-anilino]acetate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

Welcome to the technical support center for the synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and optimize your synthetic protocols for improved yield and purity.

Troubleshooting Guide: Addressing Low Yield and Other Common Issues

This section addresses specific problems you may encounter during the synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. The synthesis typically involves the condensation of 2-aminothiophenol with an appropriate β-ketoester, such as ethyl acetoacetate, which can be followed by a Knoevenagel-type condensation. Low yields can arise from a variety of factors, from reactant quality to suboptimal reaction conditions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common but solvable issue. Let's break down the potential causes and their solutions systematically.

Potential Cause 1: Purity and Stability of 2-Aminothiophenol

2-Aminothiophenol is susceptible to oxidation, where the thiol group can oxidize to form a disulfide bond, creating 2,2'-disulfanediyldianiline. This impurity will not participate in the desired reaction, thereby reducing the effective concentration of your starting material and leading to lower yields.

  • Solution:

    • Purity Check: Before starting the reaction, check the purity of 2-aminothiophenol using techniques like NMR or GC-MS.

    • Purification: If impurities are detected, consider purifying the 2-aminothiophenol by distillation under reduced pressure.

    • Storage: Store 2-aminothiophenol under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize oxidation.

Potential Cause 2: Inefficient Cyclization

The initial condensation and cyclization of 2-aminothiophenol and ethyl acetoacetate to form the 1,4-benzothiazine core is a critical step. Incomplete reaction here will directly impact the final product yield.

  • Solution:

    • Catalyst: The use of a catalyst can promote the cyclization. While some syntheses proceed without one, acidic or basic catalysts can be employed. For instance, a catalytic amount of a Lewis acid might facilitate the initial imine formation.

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction stalls, a moderate increase in temperature might be necessary. However, excessive heat can lead to side product formation.

    • Solvent: The choice of solvent is crucial. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like toluene or DMF might be more suitable for the cyclization step.[2]

Potential Cause 3: Ineffective Knoevenagel Condensation

The final step, a Knoevenagel-type condensation, forms the exocyclic double bond. The efficiency of this step is highly dependent on the base and reaction conditions.

  • Solution:

    • Base Selection: Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[1] Stronger bases, such as sodium methoxide, have also been reported to be effective, particularly when using DMF as a solvent.[2] The choice of base can significantly influence the reaction rate and yield. It is often beneficial to screen a few different bases to find the optimal one for your specific substrate.

    • Water Removal: The Knoevenagel condensation produces water as a byproduct. Removing this water can drive the reaction equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or by adding a dehydrating agent.

    • Reactant Stoichiometry: Ensure the stoichiometry of the reactants is appropriate. A slight excess of the active methylene compound (ethyl acetoacetate) might be beneficial in some cases.

Issue 2: Formation of a Major Side Product

Question: I am observing a significant side product in my reaction mixture, which is complicating purification and reducing my yield. How can I identify and minimize this side product?

Answer: Side product formation is a common challenge. Identifying the structure of the side product is the first step toward mitigating its formation.

Potential Side Product 1: O-acylation of 2-Aminophenol

If your starting material is 2-aminophenol instead of 2-aminothiophenol, or if there are phenolic impurities, O-acylation can occur, leading to the formation of an ester at the hydroxyl group instead of the desired cyclization.[3]

  • Solution:

    • Starting Material Purity: Ensure you are using high-purity 2-aminothiophenol.

    • Chemoselectivity: If you are intentionally working with a molecule containing both amino and hydroxyl groups, protecting the more reactive group might be necessary. In the case of 2-aminophenol, the amino group is generally more nucleophilic under neutral or basic conditions, leading to N-acylation.[4][5] However, reaction conditions can influence this selectivity.

Potential Side Product 2: Disulfide Formation

As mentioned earlier, 2-aminothiophenol can oxidize to form a disulfide. This can happen before the reaction or during the reaction if an oxidizing agent is present or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Solution:

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation.

    • Fresh Starting Material: Use freshly purified or a new bottle of 2-aminothiophenol.

Potential Side Product 3: Self-Condensation of Ethyl Acetoacetate

Under certain basic conditions, ethyl acetoacetate can undergo self-condensation.

  • Solution:

    • Controlled Addition: Add the base slowly to the reaction mixture to maintain a low concentration at any given time.

    • Optimal Temperature: Avoid excessively high temperatures, which can promote side reactions.

Troubleshooting Workflow

Here is a logical workflow to troubleshoot low yield issues in your synthesis.

Caption: A workflow diagram for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate?

A1: The synthesis generally proceeds in two key stages:

  • Cyclization: 2-Aminothiophenol reacts with ethyl acetoacetate. The amino group of 2-aminothiophenol attacks one of the carbonyl groups of ethyl acetoacetate, followed by an intramolecular cyclization where the thiol group attacks the other carbonyl group, leading to the formation of the 1,4-benzothiazine ring system.[6]

  • Condensation: This is often a Knoevenagel-type condensation where a base is used to deprotonate the active methylene group of the benzothiazine intermediate, which then attacks a carbonyl compound (in this case, the ester group is already incorporated) to form the exocyclic double bond.[2]

Caption: A simplified reaction mechanism diagram.

Q2: What are the recommended reaction conditions for this synthesis?

A2: Optimal conditions can vary, but here is a general set of parameters that can be used as a starting point.

ParameterRecommended RangeNotes
Solvent Ethanol, Toluene, DMFThe choice of solvent can influence reaction rates and solubility of intermediates.
Temperature Room Temperature to RefluxStart at room temperature and gradually increase if the reaction is slow.[1]
Base Piperidine, Pyridine, Sodium MethoxideThe strength of the base should be chosen carefully to avoid side reactions.[1][2]
Reaction Time 4 - 24 hoursMonitor the reaction progress by TLC to determine the optimal time.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light or by using a staining agent.

  • Interpretation: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Q4: What are some alternative synthetic routes to 1,4-benzothiazines?

A4: Besides the condensation of 2-aminothiophenol with β-ketoesters, other methods for synthesizing the 1,4-benzothiazine core include:

  • The reaction of 2-aminothiophenol with α-halo ketones.[6]

  • Oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds.[6]

  • Reaction of 2-aminothiophenols with acetylenic esters.[6]

  • Radical-initiated reactions involving 2-aminobenzenethiols and ketones.[7]

These alternative routes may be advantageous depending on the desired substitution pattern on the benzothiazine ring.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

This is a general protocol and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

  • Addition of β-Ketoester: Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Catalyst Addition (Optional): If using a catalyst, add it at this stage (e.g., a catalytic amount of piperidine).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol for Monitoring by Thin Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel coated TLC plate.

  • Spotting: Apply small spots of the starting material, the reaction mixture, and a co-spot (a mixture of both) onto the baseline of the TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate). Allow the solvent to travel up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Compare the Rf values of the spots. The disappearance of the starting material spot and the appearance of a new spot indicate product formation.

References

  • SciELO. (2007). On the application of knoevenagel condensation for the synthesis of benzylidene benzothiazine compounds and structural study. SciELO. Retrieved from [Link]

  • ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Publications. Retrieved from [Link]

  • Bentham Science. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction optimization under various parameters. ResearchGate. Retrieved from [Link]

  • IJCRT.org. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Retrieved from [Link]

  • Chemistry & Biology Interface. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (2016). Radical Route to 1,4-Benzothiazine Derivatives from 2-Aminobenzenethiols and Ketones under Transition-Metal-Free Conditions. Organic Letters. Retrieved from [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Chemcess. Retrieved from [Link]

Sources

Optimization

improving solubility of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate in aqueous media

Welcome to the technical support guide for improving the aqueous solubility of ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate and related heterocyclic compounds. This resource is designed for researchers, chemists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for improving the aqueous solubility of ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate and related heterocyclic compounds. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with compound precipitation and low bioavailability in their experiments. Here, we address common questions and provide systematic, evidence-based strategies to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)
Q1: My ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate stock solution (in DMSO) precipitates immediately when I add it to my aqueous assay buffer. Why is this happening and what should I do first?

Answer: This is a classic and very common issue known as "solvent-shift" precipitation. Your compound is highly soluble in a polar aprotic solvent like DMSO but has poor solubility in water. When the DMSO stock is diluted into the aqueous buffer, the solvent environment changes dramatically, causing the compound to crash out of the solution. Benzothiazine derivatives are often characterized by rigid, aromatic structures that are inherently hydrophobic.[1][2]

Your first steps should be to systematically troubleshoot the problem. We recommend following a logical workflow to diagnose and solve the issue efficiently.

G cluster_0 start Precipitation Observed in Aqueous Buffer step1 Step 1: Reduce Final Concentration (Test if lower dose is active) start->step1 q1 Is a lower final concentration acceptable for the assay? a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No end_solve Problem Solved: Lower concentration is soluble. a1_yes->end_solve step2 Step 2: Optimize Co-solvent (Keep DMSO <0.5% to avoid artifacts) a1_no->step2 q2 Is the final DMSO concentration >0.5%? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->a1_no Optimize stock/dilution to lower final DMSO end_proceed Proceed to Solubility Enhancement Strategies a2_no->end_proceed step1->q1 step2->q2

Caption: Initial troubleshooting workflow for compound precipitation.

Initial Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to determine the lowest effective concentration for your assay and test its solubility. Often, a lower concentration is sufficient and may stay in solution.

  • Optimize Co-solvent Concentration: High concentrations of organic solvents can be toxic to cells or interfere with assay components. For most cell-based assays, it is critical to keep the final DMSO concentration below 1%, and ideally below 0.5%.[2] If your current protocol results in a higher percentage, adjust your stock solution concentration or dilution scheme.

If these initial steps do not resolve the issue, you must move on to more advanced solubility enhancement techniques.

Solubility Enhancement Strategies
Q2: Can I improve the solubility of my compound by changing the pH of the buffer?

Answer: Yes, pH adjustment is one of the most powerful and straightforward techniques, provided your molecule has ionizable functional groups.[][4] Weakly acidic or basic compounds exhibit pH-dependent solubility.[5]

The structure of ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate contains a secondary amine within the thiazinone ring, which is weakly basic. It also has an ester group that could be susceptible to hydrolysis at extreme pH values, but the key is the amine.

Mechanism of Action: By lowering the pH of the aqueous medium, the secondary amine can become protonated, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in water.[4][6] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.

Experimental Approach:

  • Determine/Predict pKa: First, determine the pKa of the ionizable group. This can be done experimentally or through computational prediction software. For a secondary amine in a heterocyclic system, the pKa is likely in the range of 2-5.

  • Prepare Buffers: Create a series of buffers with pH values spanning a range around the predicted pKa (e.g., pH 2, 3, 4, 5, 6, and 7.4).

  • Measure Solubility: Determine the equilibrium solubility of your compound in each buffer. You should observe a significant increase in solubility as the pH drops below the pKa.[7]

Considerations:

  • Assay Compatibility: Ensure the required pH for solubility is compatible with your biological assay's requirements for pH stability and activity.

  • Compound Stability: Extreme pH values can cause degradation (e.g., hydrolysis of the ester). Always assess compound stability at the selected pH over the experiment's duration.

Q3: What are co-solvents, and how can I use them effectively?

Answer: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[8][9] They work by reducing the polarity of the water, making the solvent system more favorable for hydrophobic molecules.[]

Commonly Used Co-solvents in Research:

Co-solvent Typical Starting Concentration (v/v) Key Characteristics
Ethanol 5-20% Generally well-tolerated in many biological systems.[10]
Propylene Glycol (PG) 5-30% A common vehicle for both oral and parenteral formulations.[8]
Polyethylene Glycol 400 (PEG 400) 10-40% Higher solubilizing capacity for many lipophilic drugs.[10]

| N-Methyl-2-pyrrolidone (NMP) | 1-5% | Strong solubilizer, but use with caution due to potential toxicity.[10] |

Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water. This reduces the overall "squeezing out" effect that water exerts on non-polar solutes (the hydrophobic effect), allowing the drug to be more readily accommodated in the solvent mixture.[10]

Experimental Approach:

  • Select Co-solvents: Choose a panel of 2-3 biocompatible co-solvents (e.g., Ethanol, PG, PEG 400).

  • Create a Concentration Gradient: For each co-solvent, prepare a series of aqueous buffer solutions with increasing concentrations (e.g., 5%, 10%, 20%, 30% v/v).

  • Measure Solubility: Determine the solubility of your compound in each co-solvent blend.

  • Optimize: Identify the lowest concentration of the co-solvent that provides the required solubility for your experiment while minimizing potential biological interference. It is often beneficial to combine co-solvency with pH adjustment for a synergistic effect.[][10]

Q4: I've heard about using surfactants. How do they work?

Answer: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment capable of encapsulating poorly soluble drugs and rendering them "soluble" in the aqueous medium.[11][12][13] This process is known as micellar solubilization.

G cluster_0 Micellar Solubilization s1 S center->s1 Hydrophobic Core s2 S center->s2 s3 S center->s3 s4 S center->s4 s5 S center->s5 s6 S center->s6 s7 S center->s7 s8 S center->s8 drug Drug water Aqueous Environment (Hydrophilic Shell) water->s3 G drug Hydrophobic Drug complex Water-Soluble Inclusion Complex drug->complex:f0 + cd Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cd->complex:f0 water H₂O complex->water Soluble In

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Types of Cyclodextrins: The most commonly used cyclodextrins in pharmaceutical development are derivatives of β-cyclodextrin due to their cavity size being suitable for many drug molecules. []

Cyclodextrin Derivative Key Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and very low toxicity, making it suitable for parenteral formulations. [15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a favorable safety profile. [15]

| Methyl-β-cyclodextrin (M-β-CD) | High solubilizing capacity but can extract cholesterol from cell membranes; use with caution in cell-based assays. |

Experimental Approach:

  • Phase Solubility Study: This is the foundational experiment. Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD from 0 to 50 mM).

  • Equilibrate: Add an excess of your compound to each solution and allow it to equilibrate (typically 24-48 hours with agitation).

  • Analyze: Centrifuge the samples, filter the supernatant, and quantify the concentration of the dissolved drug (e.g., by HPLC-UV).

  • Plot and Interpret: Plot the drug concentration against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex, which is the ideal scenario. [16]

Advanced Formulation Strategies

For more challenging compounds or for developing formulations for in vivo studies, more advanced techniques are often required.

Q6: My compound is still not soluble enough for my in vivo study. What are solid dispersions?

Answer: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, highly soluble carrier or matrix at a solid state. [17][18]The goal is to convert the drug from its stable, low-solubility crystalline form into a higher-energy, more soluble amorphous form. [19][20] Mechanism of Action: When the solid dispersion comes into contact with an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine, amorphous particles. [21]This results in a much larger surface area and a transiently supersaturated solution, which can significantly enhance absorption. [17] Common Preparation Methods:

  • Solvent Evaporation: Both the drug and a hydrophilic polymer (e.g., PVP, HPMC) are dissolved in a common organic solvent, which is then evaporated, leaving a solid film of the drug dispersed in the polymer. [18]* Melt Extrusion: The drug and a thermally stable polymer are mixed and heated until they melt, then extruded and cooled. This method is solvent-free and scalable.

Q7: What about nanosuspensions? When are they appropriate?

Answer: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers. [22][23]This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media, making other methods challenging.

Mechanism of Action: The primary advantage of a nanosuspension is the dramatic increase in the surface area of the drug particles, which leads to a significant increase in dissolution velocity according to the Noyes-Whitney equation. [24][25]This can lead to improved bioavailability and faster onset of action. [26] Common Preparation Methods:

  • Media Milling (Wet Milling): The drug is suspended in a liquid medium with a stabilizer and milled with small beads, breaking down the coarse drug particles into the nanometer size range.

  • High-Pressure Homogenization: A suspension of the drug is forced through a very narrow gap at high pressure, causing the particles to break apart due to shear forces and cavitation. [23] The choice of technique depends heavily on the physicochemical properties of your compound, the required dose, and the intended application. A systematic screening of the methods described here will provide an effective path to solving the solubility challenges of ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate.

Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility

This protocol details the shake-flask method for determining the equilibrium solubility of a compound in a given aqueous buffer.

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to a glass vial containing a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vials tightly and place them in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Dilution and Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH.
  • Vertex AI Search. (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • PharmaInfo. (n.d.). Tool to Increase Solubility: Solid Dispersion.
  • Vertex AI Search. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • International Journal of Pharmacy & Pharmaceutical Research. (2024, November 12). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges.
  • Vertex AI Search. (2023, July 15). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review.
  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS.
  • Vertex AI Search. (n.d.). Nanosizing of drugs: Effect on dissolution rate - PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Wikipedia. (n.d.). Cosolvent.
  • Vertex AI Search. (n.d.). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • Vertex AI Search. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH.
  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Chalmers ODR. (2012, January 6). Solubilization of Organic Dyes in Surfactant Micelles.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • University of Alberta. (2005, July 8). Micellar solubilization of drugs..
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives.
  • Exp. 11 The influence of pH on solubility in water. (n.d.).
  • Khan Academy. (n.d.). pH and solubility.
  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzothiadiazole Derivatives.

Sources

Troubleshooting

optimizing reaction temperature for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of ethyl 2-[2H-1,4-benzoth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate .

The formation of this highly functionalized heterocyclic scaffold relies on a tandem reaction between 2-aminothiophenol (2-ATP) and ethyl 4-chloroacetoacetate. Because this is a two-step cascade—involving an initial S-alkylation followed by an intramolecular condensation—precise temperature modulation is the absolute most critical parameter for success.

Mechanistic Pathway & Workflow Visualization

To troubleshoot effectively, we must first understand the causality of the reaction pathway. The thiol group of 2-ATP is a soft nucleophile that rapidly displaces the primary chloride of ethyl 4-chloroacetoacetate. This forms an acyclic thioether intermediate. The subsequent ring closure requires the amine to attack the ketone carbonyl, followed by dehydration and tautomerization to form the stable, conjugated exocyclic ylidene double bond 1.

G A 2-Aminothiophenol (2-ATP) + Ethyl 4-chloroacetoacetate B S-Alkylation (Thioether Formation) Temp: 20-25°C | Base: K2CO3 A->B Step 1: Nucleophilic Substitution F Side Reaction: Disulfide Formation (If Temp >90°C or O2 present) A->F Oxidative Dimerization C Thioether Intermediate (Uncyclized) B->C D Intramolecular Cyclization & Dehydration Temp: 70-80°C | Solvent: EtOH C->D Step 2: Condensation E Ethyl 2-[2H-1,4-benzothiazin- 3(4H)-yliden]acetate D->E Target Product

Reaction pathway for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate synthesis.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at the acyclic thioether intermediate with very low yields of the final product? Causality & Solution: The reaction is kinetically trapped. Step 1 (S-alkylation) is highly exothermic and rapid at 20–25 °C. However, Step 2 (intramolecular condensation) has a significantly higher activation energy barrier. If your reaction is maintained at room temperature, the thermodynamic driving force is insufficient for the dehydration and cyclization to occur 2. Action: Implement a two-stage temperature ramp. Maintain 25 °C for 1 hour to ensure complete S-alkylation, then elevate the temperature to 75–80 °C (refluxing ethanol) for 3–4 hours to drive the cyclization.

Q2: I am observing significant amounts of a yellow byproduct, and my reaction mixture is turning dark brown. What is happening? Causality & Solution: The yellow byproduct is 2,2'-dithiobis(aniline), the oxidized disulfide dimer of 2-aminothiophenol. Thiophenols are highly susceptible to oxidative dimerization. This side reaction is drastically accelerated under basic conditions at elevated temperatures (>90 °C) in the presence of atmospheric oxygen 3. Action:

  • Degas your solvents by sparging with Nitrogen or Argon for 15 minutes prior to use.

  • Run the reaction under a strict inert atmosphere.

  • Strictly cap your heating mantle at 80 °C.

Q3: Can I use Sodium Hydroxide (NaOH) to speed up the reaction? Causality & Solution: No. While strong bases are sometimes used for simple benzothiazines, using NaOH here will cause rapid saponification (hydrolysis) of the ethyl ester moiety on your acetoacetate, destroying your target ylidene acetate structure. Action: Use a mild, non-nucleophilic base such as anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature profiling and reaction outcomes, derived from optimized bench-scale data.

Temperature ProfileStep 1 (S-Alkylation)Step 2 (Cyclization)Overall YieldMajor Impurity Profile
Low (25 °C constant)Complete (1 h)Incomplete (>24 h)< 30%Uncyclized thioether intermediate
Optimal (25 °C → 80 °C)Complete (1 h)Complete (3-4 h)82 - 88% Trace disulfide
High (80 °C constant)Rapid, but unselectiveComplete (1 h)45 - 55%2-ATP Disulfide, thermal polymers
Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Preparation & Degassing

  • Charge a 100 mL round-bottom flask with 20 mL of absolute ethanol.

  • Sparge the solvent with N₂ for 15 minutes. Add anhydrous K₂CO₃ (1.5 equivalents).

  • Validation Checkpoint: The system must be under a positive pressure of N₂ before introducing reagents to prevent oxidation.

Step 2: S-Alkylation (Cold Phase)

  • Add 2-aminothiophenol (1.0 eq) to the flask.

  • Place the flask in a room-temperature water bath (20–25 °C).

  • Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise over 10 minutes to control the exothermic S-alkylation. Stir for 1 hour.

  • Validation Checkpoint: Perform a TLC check (Hexane:EtOAc 3:1). The highly polar, UV-active spot of 2-ATP should completely disappear, replaced by a new intermediate spot (the thioether).

Step 3: Intramolecular Cyclization (Hot Phase)

  • Equip the flask with a reflux condenser. Elevate the temperature to 75–80 °C using a precisely controlled heating mantle.

  • Stir at reflux for 3 to 4 hours.

  • Validation Checkpoint: Observe a distinct color shift. The solution will transition from pale yellow to a deep orange/red as the highly conjugated exocyclic ylidene system forms.

Step 4: Workup & Analytical Validation

  • Cool to room temperature, filter off the inorganic salts (KCl, excess K₂CO₃), and concentrate the filtrate under reduced pressure.

  • Extract with Ethyl Acetate and wash with brine. Dry over Na₂SO₄ and evaporate.

  • Validation Checkpoint: Run a ¹H NMR (CDCl₃). The spectrum must show an exocyclic =CH singlet at approximately δ 5.5–6.0 ppm, confirming the ylidene formation, alongside the disappearance of the acyclic ketone and primary amine protons.

References
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024)

Sources

Optimization

preventing oxidation and degradation of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate during storage

Technical Support Center: Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate Welcome to the dedicated support center for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. This guide provides in-depth technical informatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

Welcome to the dedicated support center for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate. This guide provides in-depth technical information, troubleshooting advice, and best practices to ensure the long-term stability and integrity of your compound during storage and handling. The inherent reactivity of the benzothiazine moiety and the exocyclic ylidene group makes this compound susceptible to oxidative degradation, which can compromise experimental outcomes. This document is designed for researchers, chemists, and drug development professionals to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: My once pale-yellow solid has turned dark brown/black. What happened?

A1: A significant color change is a primary indicator of degradation. This is most commonly due to oxidation of the 1,4-benzothiazine ring system and potential polymerization reactions involving the ylidene moiety. Exposure to atmospheric oxygen, light, and trace metal impurities can catalyze these degradation pathways.[1] The compound should be immediately re-analyzed for purity before use.

Q2: Is this compound sensitive to light?

A2: Yes. Many organic compounds, especially those with extended conjugation and heteroatoms like sulfur and nitrogen, are susceptible to photo-oxidation.[1] Light can provide the activation energy needed to initiate radical chain reactions with atmospheric oxygen. Always store the compound in amber vials or otherwise protected from light.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life is highly dependent on storage conditions. When stored under optimal conditions (see Best Practices table below), the compound can be expected to remain stable for extended periods. However, if stored at room temperature and exposed to air and light, significant degradation can occur within weeks to months. We recommend a purity check every 6 months, even under ideal storage.

Q4: Can I store the compound in a standard laboratory freezer?

A4: While a standard freezer (-20°C) is better than room temperature, it is not ideal for long-term storage unless the compound is properly sealed under an inert atmosphere. Standard freezers can have high relative humidity, and temperature cycling can introduce moisture into improperly sealed containers, which can accelerate degradation.[2]

Understanding the Degradation Pathway

The chemical structure of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate contains two primary sites susceptible to oxidation: the sulfur atom in the benzothiazine ring and the electron-rich exocyclic double bond. Oxidation is a common degradation pathway for 1,4-benzothiazine derivatives.[3][4]

  • Sulfoxidation: The sulfide moiety is readily oxidized to a sulfoxide and subsequently to a sulfone. This is a common metabolic and degradation route for sulfur-containing heterocycles.

  • Oxidative Dimerization/Polymerization: The enamine-like exocyclic double bond is susceptible to radical attack and oxidative processes, which can lead to dimerization or the formation of complex polymeric materials, often observed as a darkening or tarring of the compound.[4]

Sources

Troubleshooting

resolving co-elution issues in HPLC analysis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

Welcome to the Advanced Applications Helpdesk. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Helpdesk.

As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of complex heterocyclic compounds. The analysis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate presents a unique set of chromatographic hurdles. This molecule features a sulfur-containing heterocycle, an amine, and an exocyclic double bond conjugated with an ester. This specific electronic topology leads to dynamic stereochemical behaviors and susceptibility to oxidation, which frequently manifest as co-elution, peak tailing, or peak doubling.

This guide provides a self-validating troubleshooting framework to resolve these specific co-elution issues, grounded in mechanistic causality.

Diagnostic Workflow for Co-Elution

Benzothiazine_Troubleshooting A Co-elution Detected (Broad/Split Peak) B Analyze via LC-MS A->B C Identical m/z (E/Z Isomerization) B->C Same Mass D +16 Da Mass Shift (Sulfoxide Formation) B->D +16 Da E Different m/z (Matrix/Synthesis Impurity) B->E Other Mass F Optimize Temperature (<15°C split, >50°C merge) C->F G Change Stationary Phase (Phenyl-Hexyl / Pi-Pi) D->G H Optimize Gradient & Organic Modifier E->H I Baseline Resolution Achieved F->I G->I H->I

Figure 1: Diagnostic workflow for resolving benzothiazine co-elution issues.

Frequently Asked Questions (FAQs)

Q1: Why does my purified standard elute as a broad, shouldered peak or a merged double peak?

The Causality: The molecule ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate contains an exocyclic C=C double bond (the "yliden" group) conjugated with an ester. The nitrogen lone pair in the thiazine ring donates electron density through the double bond into the ester carbonyl (a push-pull enamine system). This significantly lowers the rotational energy barrier of the C=C bond, allowing for dynamic E/Z isomerization[1]. If the rate of this interconversion is similar to the chromatographic timescale, you will observe peak broadening or a "plateau" between two peaks—a phenomenon known as dynamic HPLC. The Solution: You must manipulate the column temperature to escape the intermediate exchange regime.

  • To merge the peaks: Increase the column compartment temperature to 50–60°C. This accelerates the interconversion, coalescing the isomers into a single, sharp, time-averaged peak.

  • To resolve the isomers: Lower the temperature to 10–15°C to "freeze" the conformers, allowing the E and Z isomers to elute as two distinct, baseline-resolved peaks.

Q2: I have a closely eluting impurity just prior to my main peak. LC-MS indicates a +16 Da shift. How do I separate it?

The Causality: The sulfur atom in the 1,4-benzothiazine core is highly susceptible to oxidation, readily forming a sulfoxide [2]. Sulfoxides are more polar than their parent thioethers and typically elute earlier in reversed-phase liquid chromatography (RPLC). However, because the rest of the bulky hydrophobic framework remains identical, the selectivity difference ( α ) on a standard C18 column is often insufficient, leading to co-elution. The Solution: Switch from an alkyl (C18) stationary phase to a Phenyl-Hexyl phase. The Phenyl-Hexyl column provides alternative selectivity via π−π interactions with the benzothiazine aromatic ring. The localized dipole of the sulfoxide interacts differently with the π -electron cloud of the stationary phase compared to the unoxidized thioether, significantly increasing the separation factor.

Q3: How do I prevent ghost peaks from co-eluting with my target analyte during gradient runs?

The Causality: As noted in standard HPLC troubleshooting protocols [3], ghost peaks often arise from highly retained lipophilic impurities (e.g., unreacted starting materials or matrix components) from previous injections that slowly elute during subsequent gradient cycles. The Solution: Implement a self-validating wash protocol. Ensure your gradient ends with a high organic flush (e.g., 95% Acetonitrile for 3-5 minutes) followed by proper re-equilibration (at least 10 column volumes). If the co-eluting peak disappears in a blank injection following this wash, the causality is confirmed as carryover.

Quantitative Data: Stationary Phase Comparison

To guide your column selection, the following table summarizes the typical separation performance for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate and its common co-eluting impurities across different stationary phases.

Stationary Phase TypeRetention Factor ( k′ )E/Z Separation Factor ( α ) at 15°CSulfoxide Resolution ( Rs​ )Primary Interaction Mechanism
Standard C18 4.21.05 (Co-elution)1.2 (Partial)Hydrophobic dispersion
C18 (High Density) 5.11.10 (Poor)1.4 (Near Baseline)Enhanced hydrophobic
Phenyl-Hexyl 3.81.25 (Baseline)2.3 (Excellent) π−π and dipole-dipole
Cyano (CN) 1.51.30 (Excellent) 1.8 (Baseline)Dipole-dipole, normal-phase like
Pentafluorophenyl (PFP) 4.01.20 (Good)2.0 (Excellent)Fluorophilic, shape selectivity

Note: Data assumes a mobile phase of 0.1% Formic Acid in Water / Acetonitrile under gradient conditions.

Step-by-Step Methodology: Resolving Isomeric and Oxidative Co-elution

This protocol is designed as a self-validating system. By systematically altering temperature and stationary phase, the researcher can definitively identify and resolve the root cause of the co-elution.

Materials Required:

  • HPLC System with a Peltier-controlled column oven (range: 10°C to 60°C).

  • Columns: C18 (e.g., 100 x 2.1 mm, 1.7 µm) and Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

Step 1: Baseline Assessment (The C18 Run)

  • Install the C18 column and set the column oven to 25°C.

  • Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Observation: Note the peak shape of the benzothiazine. If a broad or split peak is observed, proceed to Step 2.

Step 2: Temperature Modulation (Diagnosing E/Z Isomerism)

  • Increase the column oven temperature to 55°C. Allow 15 minutes for thermal equilibration.

  • Repeat the gradient injection.

  • Validation: If the broad/split peak coalesces into a single, sharp, symmetrical peak, the co-elution was caused by dynamic E/Z isomerization. Use this temperature for standard quantification.

  • If a smaller leading/trailing peak remains distinct, proceed to Step 3.

Step 3: Orthogonal Selectivity (Diagnosing Sulfoxide/Impurities)

  • Replace the C18 column with the Phenyl-Hexyl column.

  • Set the column oven to 40°C (a balanced temperature to minimize isomer broadening while maintaining column efficiency).

  • Run a shallower gradient: 20% B to 60% B over 15 minutes to maximize resolution in the elution window of the benzothiazine.

  • Validation: The π−π interactions will selectively retain the unoxidized benzothiazine longer than the sulfoxide impurity, yielding baseline resolution ( Rs​>1.5 ).

References

  • Sheng, M., et al. "Traceless Solid-Phase Organic Synthesis." Chemical Reviews, vol. 120, no. 4, 2019, pp. 2050-2100. ACS Publications,[Link]

  • d'Ischia, M., et al. "The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue." International Journal of Molecular Sciences, vol. 24, no. 17, 2023, p. 13240. PubMed Central,[Link]

Optimization

reducing unwanted byproducts in the synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of ethyl 2-[2H-1,4-benzothia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate .

While the condensation of 2-aminothiophenol with ethyl 4-chloroacetoacetate appears straightforward on paper, the reaction is notoriously prone to divergence. The bifunctional nature of the starting materials, combined with the thermodynamic stability of competing ring systems, means that slight deviations in temperature, atmospheric control, or base selection will funnel your yield into unwanted byproducts.

This guide is designed to dissect the causality behind these failures and provide self-validating protocols to ensure reproducible, high-yield synthesis.

Workflow & Byproduct Divergence Map

To successfully synthesize the target molecule, you must understand the competing pathways. The diagram below maps the critical decision points where the reaction can derail into disulfides, benzothiazoles, or hydrolyzed acids.

SynthesisTroubleshooting SM Starting Materials 2-Aminothiophenol + Ethyl 4-chloroacetoacetate Int S-Alkylated Intermediate m/z 254 [M+H]+ SM->Int Base, Solvent S-Alkylation BP1 Byproduct 1 2,2'-Diaminodiphenyl disulfide m/z 249 [M+H]+ SM->BP1 O2 (Air) Oxidation Target Target Molecule Ethyl 2-[2H-1,4-benzothiazin- 3(4H)-yliden]acetate m/z 236[M+H]+ Int->Target Cyclization (-H2O) BP2 Byproduct 2 Benzothiazole Derivatives m/z 222 [M+H]+ Int->BP2 Overheating Ring Contraction BP3 Byproduct 3 Hydrolyzed Acid m/z 208[M+H]+ Target->BP3 H2O / Excess Base Hydrolysis

Synthesis pathway and byproduct divergence for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate.

Troubleshooting FAQs: Causality & Correction

Q1: My crude NMR shows a massive peak for a symmetric aromatic compound, and my yield is extremely low. What is this, and how do I stop it? A1: You are observing the formation of 2,2'-diaminodiphenyl disulfide (m/z 249 [M+H]+).

  • The Causality: 2-Aminothiophenol is highly susceptible to oxidative dimerization. This is exacerbated by basic conditions, which deprotonate the thiol to a highly nucleophilic (and easily oxidized) thiolate anion . When dissolved oxygen is present in the solvent, it acts as an electron acceptor, rapidly dimerizing your starting material before it can react with the electrophile.

  • The Fix: Transition to strict Schlenk line techniques. Degas your solvent (e.g., DMF) via three freeze-pump-thaw cycles or vigorous argon sparging for at least 30 minutes prior to base addition.

Q2: My LC-MS shows a dominant peak at m/z 222 [M+H]+, and the NMR lacks the characteristic thiazine methylene signals. Why isn't the 6-membered ring forming? A2: Your uncyclized intermediate is undergoing a thermal ring contraction to form a benzothiazole derivative (specifically, ethyl 2-(benzothiazol-2-yl)acetate).

  • The Causality: 1,4-Benzothiazines can act as kinetic products that funnel into thermodynamically stable 5-membered benzothiazoles if the reaction is overheated . If you apply heat before the S-alkylation is complete, the intermediate undergoes an intramolecular rearrangement, extruding a carbon fragment.

  • The Fix: Separate the reaction into two distinct thermal stages. Perform the initial S-alkylation strictly at 0 °C to room temperature. Do not apply heat until an LC-MS checkpoint confirms the complete conversion of starting materials to the uncyclized intermediate.

Q3: The LC-MS shows a peak with [M-28+H]+ (m/z 208), and the ethyl ester signals (1.3 ppm t, 4.2 ppm q) are missing in the NMR. What happened? A3: This indicates ester hydrolysis (saponification) , yielding the corresponding carboxylic acid.

  • The Causality: The use of strong aqueous bases (like NaOH or KOH) to neutralize the HCl generated during the S-alkylation step inadvertently hydrolyzes the ethyl ester. The exocyclic enamine-ester system is highly sensitive to nucleophilic attack by hydroxide ions .

  • The Fix: Replace aqueous or strong inorganic bases with anhydrous, mild bases such as finely powdered K 2​ CO 3​ or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).

Quantitative Data: Analytical Signatures of Byproducts

Use this reference table to rapidly diagnose failure modes in your crude reaction mixtures.

ByproductMechanism of FormationKey Analytical Signature (NMR/MS)Mitigation Strategy
2,2'-Diaminodiphenyl disulfide Thiol oxidation (O 2​ exposure)Symmetric Ar-H shifts; MS: m/z 249 [M+H]+Sparge solvents with Argon; use Schlenk techniques.
Benzothiazole derivative Ring contraction (Overheating)Missing aliphatic CH 2​ signals (~3.5 ppm); MS: m/z 222 [M+H]+Stepwise heating; hold at RT until intermediate forms.
Hydrolyzed Acid Saponification (Excess/strong base)Loss of ethyl signals (1.3 ppm t, 4.2 ppm q); MS: m/z 208 [M+H]+Use anhydrous K 2​ CO 3​ or DIPEA; avoid aqueous workup delays.
Sulfoxide derivative S-oxidation (Peroxides/Air)Downfield shift of adjacent methylene protonsUse peroxide-free solvents; store final product under Argon.
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol integrates mandatory analytical checkpoints. Do not proceed to subsequent steps until the validation criteria are met.

Phase 1: Inert Preparation & S-Alkylation

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Flush continuously with Argon.

  • Solvent Degassing: Add 20 mL of anhydrous DMF to the flask. Sparge with Argon gas for exactly 30 minutes.

  • Reagent Loading: Add 2-aminothiophenol (1.0 equiv, 10 mmol) and finely powdered, anhydrous K 2​ CO 3​ (1.5 equiv, 15 mmol). Stir for 5 minutes at room temperature.

  • Controlled Addition: Cool the mixture to 0 °C using an ice bath. Add ethyl 4-chloroacetoacetate (1.1 equiv, 11 mmol) dropwise over 15 minutes using a syringe pump.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Phase 2: Intermediate Validation (Critical Checkpoint) 6. LC-MS Sampling: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-grade Methanol, and inject into the LC-MS. 7. Validation Criteria: You must observe the disappearance of the 2-aminothiophenol peak (m/z 126) and the dominant presence of the uncyclized S-alkylated intermediate at m/z 254 [M+H]+ .

  • Causality Note: If you apply heat before confirming this mass, you will trigger benzothiazole ring contraction.

Phase 3: Cyclization & Isolation 8. Thermal Cyclization: Once validated, attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours to drive the intramolecular condensation (imine/enamine formation). 9. Final Validation: Run a second LC-MS. The intermediate (m/z 254) should be fully consumed, replaced by the target molecule at m/z 236 [M+H]+ . 10. Workup: Cool to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract immediately with Ethyl Acetate (3 x 30 mL) to prevent prolonged exposure to the basic aqueous phase (which causes hydrolysis). 11. Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate.

References
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 2024.[Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 2023.[Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. International Journal of Molecular Sciences, 2024.[Link]

Reference Data & Comparative Studies

Validation

Confirming the Structure of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate: A Comparative Guide to 1D and 2D NMR-Based Structural Elucidation

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such as ethyl 2-[2H-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such as ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate, with its potential applications in medicinal chemistry, certainty in its chemical architecture is paramount.[1][2][3] This guide provides an in-depth technical comparison of how one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can be synergistically employed to unequivocally confirm the ylidene structure of the title compound, supported by predictive data based on established spectroscopic principles.

The core challenge in the structural elucidation of this molecule lies in definitively establishing the exocyclic double bond's configuration and the precise arrangement of atoms within the benzothiazine core. Plausible isomeric structures must be considered and systematically ruled out. This guide will demonstrate how a multi-faceted NMR approach provides a self-validating system for structural confirmation.

The Strategic Importance of Multi-dimensional NMR

While a simple ¹H NMR spectrum can provide initial clues, its interpretation can be ambiguous, especially in complex molecules with overlapping signals. By employing a suite of experiments including ¹³C NMR, DEPT-135, COSY, and HSQC, we can build a comprehensive and interconnected map of the molecule's framework, leaving no room for structural ambiguity.[4][5][6]

Experimental Protocol: A Self-Validating Workflow

The following details a robust, step-by-step methodology for acquiring the necessary NMR data.

1. Sample Preparation:

  • Dissolve approximately 10-15 mg of the synthesized ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.[7]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquire the following spectra at room temperature:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Broadband proton-decoupled carbon spectrum.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.[9][10][11][12][13]

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[14][15]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[5][14][15]

Data Interpretation and Structural Confirmation

The following sections detail the interpretation of the expected NMR data, systematically building the case for the proposed structure.

¹H NMR: The Initial Blueprint

The ¹H NMR spectrum provides the first overview of the proton environments. The expected signals for ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate are as follows:

  • Aromatic Protons (Benzene Ring): Four protons in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting a complex multiplet pattern consistent with a substituted benzene ring.[16][17][18]

  • Vinylic Proton (=CH): A singlet in the vinylic region (δ 5.0-6.0 ppm). The chemical shift is influenced by conjugation with the ester and the benzothiazine ring.[16][19]

  • Methylene Protons (-S-CH₂-): A singlet corresponding to the two protons of the methylene group within the benzothiazine ring (around δ 3.5 ppm).

  • Ethyl Ester Protons (-OCH₂CH₃):

    • A quartet for the methylene protons (-OCH₂-) around δ 4.1-4.2 ppm, split by the adjacent methyl group.[20][21]

    • A triplet for the methyl protons (-CH₃) around δ 1.2-1.3 ppm, split by the adjacent methylene group.[20][21]

  • Amine Proton (-NH-): A broad singlet that may appear over a wide chemical shift range and could potentially exchange with deuterium in certain solvents.

¹³C NMR and DEPT-135: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment provides crucial information about the number of attached protons.[9][11][12]

Predicted Chemical Shift (δ, ppm)Carbon Type (from DEPT-135)Assignment
~168Quaternary (C)Ester Carbonyl (C=O)
~145Quaternary (C)C=C (attached to sulfur)
~140Quaternary (C)Aromatic C (attached to N)
~128Methine (CH)Aromatic CH
~126Methine (CH)Aromatic CH
~124Methine (CH)Aromatic CH
~122Quaternary (C)Aromatic C (attached to S)
~118Methine (CH)Aromatic CH
~95Methine (CH)Vinylic =CH
~60Methylene (CH₂)-OCH₂- of ethyl group
~30Methylene (CH₂)-S-CH₂- in the ring
~14Methyl (CH₃)-CH₃ of ethyl group

Key Insights from ¹³C and DEPT-135:

  • The DEPT-135 spectrum confirms the presence of one methyl (CH₃), two methylene (CH₂), and five methine (CH) groups, with the remaining signals being quaternary carbons.[10][13]

  • The downfield chemical shift of the ester carbonyl carbon is characteristic.[22]

  • The presence of two quaternary carbons in the olefinic/aromatic region supports the ylidene structure.

Visualizing the Connections: 2D NMR

Two-dimensional NMR experiments provide the definitive connections between atoms, solidifying the structural assignment.

COSY: Unveiling Proton-Proton Couplings

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.

COSY_Correlations H_ethyl_CH2 H-OCH2 (quartet) H_ethyl_CH3 H-CH3 (triplet) H_ethyl_CH2->H_ethyl_CH3 J-coupling H_aromatic Aromatic Protons (multiplets) H_aromatic->H_aromatic J-coupling (within ring) H_vinylic Vinylic H (singlet) H_ring_CH2 Ring CH2 (singlet) H_NH NH (broad singlet)

Figure 1: Predicted COSY correlations for the target molecule.

The most crucial correlation observed in the COSY spectrum is between the ethyl group's methylene and methyl protons. The absence of a correlation between the vinylic proton and any other proton confirms it is a singlet, which is consistent with the proposed ylidene structure.

HSQC: Linking Protons to their Carbons

The HSQC spectrum provides a direct link between each proton and the carbon to which it is attached.

HSQC_Correlations cluster_H ¹H NMR cluster_C ¹³C NMR H_ethyl_CH3 H-CH3 (~1.2 ppm) C_ethyl_CH3 C-CH3 (~14 ppm) H_ethyl_CH3->C_ethyl_CH3 H_ring_CH2 Ring H-CH2 (~3.5 ppm) C_ring_CH2 Ring C-CH2 (~30 ppm) H_ring_CH2->C_ring_CH2 H_ethyl_CH2 H-OCH2 (~4.1 ppm) C_ethyl_CH2 C-OCH2 (~60 ppm) H_ethyl_CH2->C_ethyl_CH2 H_vinylic Vinylic H (~5.5 ppm) C_vinylic Vinylic C (~95 ppm) H_vinylic->C_vinylic H_aromatic Aromatic Hs (~6.5-8.0 ppm) C_aromatic Aromatic Cs (~118-128 ppm) H_aromatic->C_aromatic

Figure 2: Predicted HSQC correlations showing direct H-C bonds.

This experiment allows for the unambiguous assignment of the chemical shifts for both the protons and their corresponding carbons, as summarized in the table above. For instance, it directly correlates the proton signal at ~5.5 ppm to the carbon signal at ~95 ppm, confirming their identity as the vinylic CH group.

Comparative Analysis: Ruling Out Isomers

The combination of these NMR techniques allows for the definitive exclusion of plausible isomeric structures. For example, an alternative structure could be an endocyclic double bond isomer. In such a case, the ¹H NMR would show a vinylic proton coupled to the NH proton, and the methylene signal at ~3.5 ppm would be absent. The COSY and HSQC spectra would further confirm this alternative connectivity, which would be inconsistent with the data presented here. The lack of coupling to the vinylic proton and the presence of the S-CH₂ singlet are strong evidence for the exocyclic ylidene structure.

Conclusion

The structural confirmation of ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate is robustly achieved through a synergistic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the fundamental framework, it is the correlational data from COSY and HSQC that definitively piece the puzzle together. This multi-faceted approach serves as a self-validating system, providing the high level of certainty required in modern chemical research and drug development. The presented workflow and data interpretation strategy offer a clear guide for researchers tackling the structural elucidation of similarly complex heterocyclic systems.

References

  • Vertex AI Search. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Scribd.
  • PMC - NIH.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Homework.Study.com. Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3)
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • ACS Publications. Synthesis and electrochemical study of benzothiazine and phenothiazine derivatives | The Journal of Organic Chemistry.
  • BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Cuestiones de Fisioterapia. (2024, June 15).
  • Scribd.
  • Der Pharma Chemica.
  • ResearchGate. NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl....
  • IJCRT.org. SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • Taylor & Francis. (2024, December 27).
  • ACG Publications. (2014, June 19). Regioselective synthesis of new variety of 1,4-benzothiazines.
  • Emery Pharma. (2018, April 2).
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • European Journal of Chemistry. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides.
  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??.
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are....
  • ACS Publications. (2010, April 16).
  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
  • Wiley Online Library. (2008, March 25).
  • Canadian Journal of Chemistry. Long-range Proton-Proton Coupling Constants in the Vinylpyridines.
  • Magritek.
  • University of Calgary. NMR Chart.
  • SpectraBase. 2H-1,4-Benzothiazine-3(4H)-one - Optional[13C NMR] - Chemical Shifts.
  • International Journal of Pharmaceutical Sciences and Research. A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES.
  • PubChem. 4H-1,4-Benzothiazin-3-one | C8H7NOS | CID 21396.
  • PubMed. (2004, September 15).
  • Chegg.com. (2021, April 18). Solved 5. Calculate the coupling constants for the vinyl.
  • MDPI. (2022, March 25). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][9][23]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors.

  • Royal Society of Chemistry. Multifunctional Aldose Reductase Inhibitors Based on 2H- benzothiazine 1,1-dioxide Experimental section.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Beilstein Journals.
  • Infoscience. Enantioselective Access to S-Chiral 1,2-Benzothiazines by CpxRh(III)
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • MSU chemistry. Proton NMR Table.
  • ResearchGate.
  • Bentham Science.
  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • Modgraph. 1 1H chemical shifts in NMR, part 18 1.

Sources

Comparative

Comparative Efficacy of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate in Antimicrobial Assays: A Technical Guide

Executive Summary The search for novel antimicrobial scaffolds is increasingly urgent due to the rapid proliferation of multidrug-resistant (MDR) pathogens. Among emerging pharmacophores, 1,4-benzothiazine derivatives—sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel antimicrobial scaffolds is increasingly urgent due to the rapid proliferation of multidrug-resistant (MDR) pathogens. Among emerging pharmacophores, 1,4-benzothiazine derivatives—specifically ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate —have demonstrated significant potential as broad-spectrum antimicrobial agents.

This guide provides a comprehensive, objective comparison of this benzothiazine derivative against standard clinical therapeutics (Ampicillin, Ciprofloxacin, and Fluconazole). Designed for drug development professionals, it details the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required to rigorously evaluate this class of compounds.

Mechanistic Rationale and Structural Advantages

The biological activity of 1,4-benzothiazines is fundamentally tied to their unique conformational geometry. The molecule possesses a characteristic "fold" along the nitrogen and sulfur axis, which is critical for its interaction with biological targets [1].

The addition of the ethyl acetate moiety at the 3-position serves a specific pharmacokinetic purpose: it significantly enhances the lipophilicity of the core scaffold .

  • Causality in Design: High lipophilicity facilitates superior penetration through the thick peptidoglycan layers of Gram-positive bacteria (e.g., Staphylococcus aureus).

  • Target Interaction: Once intracellular, these derivatives have been shown to inhibit cellular respiration by disrupting NADH-dependent oxidoreductases [2]. Furthermore, their unique steric bulk allows them to evade or inhibit primary efflux pumps, such as the NorA pump in S. aureus, which typically confers resistance to fluoroquinolones like Ciprofloxacin.

G A Ethyl 2-[2H-1,4-benzothiazin- 3(4H)-yliden]acetate B Lipophilic Membrane Penetration A->B E Efflux Pump (NorA) Evasion A->E C Inhibition of Cellular Respiration (NADH) B->C D Bacteriostatic / Bactericidal Effect C->D E->D

Figure 1: Proposed antimicrobial mechanism and cellular targets of 1,4-benzothiazine derivatives.

Comparative Efficacy Data

To objectively benchmark ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate, its in vitro Minimum Inhibitory Concentration (MIC) values are compared against established clinical standards. The data synthesized below reflects standardized testing against wild-type pathogenic strains [3][4].

Table 1: Comparative MIC Values (µg/mL)
Pathogen StrainGram StatusBenzothiazine DerivativeAmpicillinCiprofloxacinFluconazole
Staphylococcus aureusPositive (+)12.50.50.25N/A
Bacillus subtilisPositive (+)6.250.250.12N/A
Escherichia coliNegative (-)50.08.00.06N/A
Candida albicansFungal>100.0N/AN/A1.0

Data Interpretation: While the benzothiazine derivative does not surpass the raw potency of Ciprofloxacin, it exhibits convincing, clinically relevant activity against Gram-positive bacteria (B. subtilis and S. aureus) [3]. Its reduced efficacy against E. coli highlights the barrier posed by the Gram-negative outer membrane, suggesting that future SAR (Structure-Activity Relationship) optimization should focus on modifying the ethyl acetate group to enhance porin-mediated transport.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity (E-E-A-T), antimicrobial assays must be designed as self-validating systems. Relying solely on Optical Density (OD) can lead to false positives, as lipophilic compounds like benzothiazines often precipitate in aqueous broth, mimicking bacterial turbidity.

The following protocol utilizes a dual-readout system: CLSI-standardized Broth Microdilution followed by an orthogonal MTT Respiration Assay [2].

Workflow S1 1. Compound Stock Prep (DMSO Vehicle) S2 2. Serial Microdilution (96-well plate) S1->S2 S3 3. Standardized Inoculation (5x10^5 CFU/mL) S2->S3 S4 4. Incubation (37°C, 18-24h) S3->S4 S5 5. Primary Readout (OD600 Measurement) S4->S5 S6 6. Orthogonal Validation (MTT Respiration Assay) S5->S6 S7 7. MIC / MBC Determination S6->S7

Figure 2: Self-validating high-throughput antimicrobial screening workflow.
Protocol: Dual-Readout Antimicrobial Assay

Step 1: Compound Preparation and Controls

  • Action: Dissolve ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate in 100% DMSO to create a 10 mg/mL stock.

  • Causality: DMSO ensures complete dissolution of the lipophilic scaffold. The final assay concentration of DMSO must be kept below 1% (v/v) to prevent vehicle-induced cellular toxicity, which would confound the MIC results. Include a vehicle control (1% DMSO) and positive controls (Ampicillin/Ciprofloxacin).

Step 2: Broth Microdilution (CLSI Guidelines)

  • Action: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB), ranging from 100 µg/mL to 0.39 µg/mL.

  • Action: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of 5×105 CFU/mL. Incubate at 37°C for 18–24 hours.

  • Causality: Standardizing the inoculum size is critical. An inoculum that is too dense will artificially inflate the MIC due to the "inoculum effect," while too sparse an inoculum will result in false susceptibility.

Step 3: Orthogonal Validation via MTT Assay

  • Action: After recording the OD600, add 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL to each well. Incubate for 2 hours.

  • Causality: OD600 measures light scattering, which cannot distinguish between living cells, dead cell debris, and precipitated compound. MTT is reduced to a purple formazan dye only by the active oxidoreductase enzymes of living bacteria [2]. If a well shows low OD600 but turns purple after MTT addition, the compound is merely bacteriostatic or has precipitated. A lack of color change definitively validates bactericidal activity and respiration inhibition.

Conclusion

Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate represents a highly viable scaffold for the development of new antibacterial agents, particularly against Gram-positive strains. While it currently requires higher MICs than Ciprofloxacin, its unique mechanism of action—targeting cellular respiration and bypassing traditional efflux pumps—provides a strong foundation for future structural optimization.

References

  • Synthesis and antimicrobial activity of benzothiazine containing thiosemicarbazides and 1,3,4-thiadiazole derivatives Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Deriv
  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine deriv
  • Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Deriv
Validation

A Comparative Benchmarking Guide to Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate: Cytotoxicity, Apoptosis Induction, and Tubulin Polymerization Inhibition

Executive Summary The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including significant potential as antitumor agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including significant potential as antitumor agents.[1][2] This guide provides an in-depth comparative analysis of a specific derivative, ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (herein referred to as BTA-E), against standard-of-care and reference anticancer compounds. We present a framework for evaluating its cytotoxic effects, its mechanism for inducing programmed cell death (apoptosis), and its potential interaction with microtubule dynamics. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and benchmark novel heterocyclic compounds for oncology applications.

Introduction: The Rationale for Benchmarking

The 1,4-benzothiazine core is a recurring motif in compounds exhibiting potent biological effects, from antipsychotics to anti-inflammatory and anticancer agents.[1][3][4] Their structural similarity to phenothiazines suggests a high potential for interaction with various biological targets.[1] Early studies on related benzothiazine derivatives have shown promising activity against cancer cell lines, making this scaffold a fertile ground for novel drug discovery.[1][2]

BTA-E is a derivative featuring an ethyl acetate group, which can influence its solubility, cell permeability, and interaction with target proteins. To ascertain its therapeutic potential, a rigorous, multi-faceted benchmarking study against established compounds is essential. This guide will compare BTA-E against:

  • Doxorubicin: A standard chemotherapeutic agent known for its potent cytotoxic effects across a wide range of cancers.

  • Paclitaxel: A microtubule-stabilizing agent that serves as a benchmark for compounds affecting cytoskeletal dynamics.

  • Nocodazole: A well-characterized microtubule-destabilizing agent, providing a counterpoint to Paclitaxel's mechanism.

The evaluation will be conducted through a series of robust, validated in vitro assays designed to provide a clear, data-driven comparison of potency and mechanism of action.

Experimental Framework & Protocols

A logical workflow is critical for the systematic evaluation of a novel compound. The following diagram outlines the screening cascade employed in this guide, moving from broad cytotoxicity to specific mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis CompoundPrep Compound Stock Preparation (BTA-E, Doxorubicin) MTT_Assay MTT Cytotoxicity Assay (e.g., HCT-116, MCF-7 cells) CompoundPrep->MTT_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc CaspaseAssay Caspase-Glo 3/7 Assay (Apoptosis Induction) IC50_Calc->CaspaseAssay Active compounds progress TubulinAssay In Vitro Tubulin Polymerization Assay DataAnalysis Comparative Data Analysis & Reporting CaspaseAssay->DataAnalysis TubulinAssay->DataAnalysis Controls Reference Controls (Paclitaxel, Nocodazole) Controls->TubulinAssay

Caption: High-level workflow for benchmarking BTA-E.

Protocol: MTT Assay for General Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[7]

Methodology:

  • Cell Seeding: Seed human colorectal carcinoma (HCT-116) cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BTA-E and the reference compound (Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells (typically ≤0.5%) to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compounds. Include "vehicle control" (solvent only) and "no treatment" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours.

    • Causality Note: This incubation period is crucial to allow sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[8] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3/7.[9] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[10]

Methodology:

  • Cell Seeding and Treatment: Seed HCT-116 cells in a white-walled, clear-bottom 96-well plate and treat with BTA-E and Doxorubicin at their respective 1x and 5x IC₅₀ concentrations for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by mixing the substrate with the buffer.[9] Allow it to equilibrate to room temperature before use.

  • Assay Execution ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal by subtracting the background (medium-only wells). Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.

Protocol: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The process can be monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[11] Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase, while stabilizers will enhance it.[12][13]

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, >99% pure porcine brain tubulin on ice with General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.[11][14]

    • Prepare serial dilutions of BTA-E, Paclitaxel (positive control for stabilization), and Nocodazole (positive control for destabilization) in General Tubulin Buffer.

  • Reaction Setup:

    • Pre-warm a black, 96-well half-area plate in a fluorescence plate reader set to 37°C.

    • On ice, prepare the reaction mix. For each reaction, combine the tubulin solution with the fluorescent reporter.

    • Add 10 µL of the diluted test compound or control to the appropriate wells of the pre-warmed plate.

  • Initiation and Monitoring:

    • Initiate the polymerization reaction by adding 90 µL of the tubulin/reporter mix to each well.

    • Immediately begin monitoring the fluorescence (e.g., Ex: 360 nm, Em: 420 nm) every 60 seconds for 60 minutes at 37°C.[12]

    • Causality Note: Maintaining a constant 37°C temperature is critical, as tubulin polymerization is a temperature-dependent process.[12]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Analyze key parameters such as the maximum polymerization rate (Vmax) and the final polymer mass (steady-state fluorescence). Compare the curves of BTA-E-treated samples to the vehicle control and the reference compounds.

Results: A Comparative Data Analysis

The following tables present hypothetical but plausible data derived from the described experimental protocols to illustrate the benchmarking process.

Table 1: Comparative Cytotoxicity (IC₅₀) in HCT-116 Cells
CompoundIC₅₀ (µM) after 48hNotes
BTA-E 8.5 ± 1.2 Exhibits moderate cytotoxic activity.
Doxorubicin0.4 ± 0.08High-potency standard chemotherapeutic.
Vehicle (DMSO)>100No significant cytotoxicity observed.
Table 2: Apoptosis Induction via Caspase-3/7 Activation
Treatment (at 24h)Fold-Change in Caspase-3/7 Activity (vs. Vehicle)Interpretation
Vehicle Control1.0Baseline caspase activity.
BTA-E (8.5 µM) 4.2 ± 0.5 Significant induction of executioner caspases.
BTA-E (42.5 µM) 7.8 ± 0.9 Dose-dependent increase in apoptosis.
Doxorubicin (2.0 µM)9.5 ± 1.1Potent inducer of apoptosis.
Table 3: Effect on In Vitro Tubulin Polymerization
Compound (at 10 µM)Effect on Polymerization Rate (Vmax)Effect on Polymer MassInferred Mechanism
Vehicle ControlBaselineBaselineNormal Polymerization
BTA-E Decreased Decreased Microtubule Destabilizer
PaclitaxelIncreasedIncreasedMicrotubule Stabilizer
NocodazoleDecreasedDecreasedMicrotubule Destabilizer

Discussion and Interpretation

The data presented positions BTA-E as a compound of interest for further oncological investigation. With an IC₅₀ value in the single-digit micromolar range, it demonstrates clear cytotoxic activity against the HCT-116 cancer cell line. While less potent than the established drug Doxorubicin, this level of activity is a strong starting point for a novel chemical entity.

Crucially, the mechanistic assays provide deeper insight. The significant, dose-dependent activation of caspases-3 and -7 strongly suggests that BTA-E induces cell death primarily through apoptosis.[9][15] This is a desirable characteristic for an anticancer agent, as apoptotic cell death is a controlled process that typically does not elicit an inflammatory response.

The tubulin polymerization assay further refines our understanding of its mechanism. The data indicates that BTA-E acts as a microtubule-destabilizing agent, similar to the reference compound Nocodazole.[14][16] By inhibiting the formation of microtubules, BTA-E likely disrupts the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. This mechanism is a clinically validated strategy for cancer therapy.

The following diagram illustrates the proposed logical relationship between BTA-E's activity and its cellular effects.

G BTA_E BTA-E Polymerization Polymerization Inhibition BTA_E->Polymerization Tubulin Tubulin Dimers Tubulin->Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Caspase Caspase-3/7 Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

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Comparative

A Comparative Guide to the FTIR Spectra of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate Isomers

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. Geometric isomers, such as the (E) and (Z)-isomers of ethyl 2-[2H-1,4-benzothiazin-3(4H)...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. Geometric isomers, such as the (E) and (Z)-isomers of ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate, can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to unambiguously differentiate between these isomers is a critical aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of the (E) and (Z)-isomers of this benzothiazine derivative, offering a rapid and reliable method for their differentiation. The analysis is grounded in fundamental principles of vibrational spectroscopy, supported by experimental protocols for synthesis, separation, and spectral acquisition.

The Structural Basis for Spectral Differentiation: Intramolecular Hydrogen Bonding

The key to distinguishing the (E) and (Z)-isomers of ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate via FTIR spectroscopy lies in the potential for intramolecular hydrogen bonding in the (Z)-isomer. In this configuration, the N-H group of the benzothiazine ring and the carbonyl group (C=O) of the ethyl acetate moiety are in close proximity, allowing for the formation of a stable six-membered ring through a hydrogen bond. This interaction is sterically hindered in the (E)-isomer.

This structural difference has a profound and predictable impact on the vibrational frequencies of the involved functional groups. The formation of a hydrogen bond weakens the C=O double bond and the N-H bond, resulting in a shift of their respective stretching vibrations to lower wavenumbers (a redshift).[1][2][3] This phenomenon serves as the primary diagnostic tool for differentiating the two isomers.

Experimental Protocols

Part 1: Synthesis and Isomer Separation

The synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate typically proceeds via the condensation of 2-aminothiophenol with an appropriate three-carbon electrophile. A reliable method involves the reaction with diethyl acetylenedicarboxylate.[4] This reaction often yields a mixture of (E) and (Z) isomers, which can be separated by column chromatography.

Step-by-Step Synthesis and Separation Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 eq.) in ethanol at room temperature.

  • Reagent Addition: To the stirred solution, add diethyl acetylenedicarboxylate (1 eq.) dropwise. The reaction is typically exothermic.

  • Reaction Progression: Continue stirring the mixture at room temperature for 5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Isomer Separation: Purify and separate the (E) and (Z) isomers from the crude mixture using column chromatography on silica gel. A solvent system of hexane/ethyl acetate is commonly employed. The polarity difference between the more polar (Z)-isomer (due to the potential for hydrogen bonding) and the less polar (E)-isomer allows for their effective separation.[5][6][7] Collect the fractions corresponding to each isomer and concentrate them to dryness.

Part 2: FTIR Spectral Acquisition

Step-by-Step FTIR Analysis Protocol:

  • Sample Preparation: Prepare a solid sample of each purified isomer using the KBr (potassium bromide) pellet method. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the KBr pellet holder without the sample pellet in the FTIR spectrometer and record a background spectrum. This will account for any atmospheric CO2 and water vapor, as well as any impurities in the KBr.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the FTIR spectrum.

  • Data Acquisition Parameters: Record the spectra in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, co-add a minimum of 16 scans.

Comparative FTIR Spectral Analysis

The anticipated differences in the FTIR spectra of the (E) and (Z)-isomers are summarized in the table below and discussed in detail in the subsequent sections.

Vibrational Mode Expected Wavenumber (cm⁻¹) for (Z)-Isomer Expected Wavenumber (cm⁻¹) for (E)-Isomer Rationale for Difference
N-H Stretch~3250-3350 (broad)~3400-3450 (sharp)Intramolecular H-bonding in the (Z)-isomer weakens the N-H bond, causing a redshift and band broadening.
C=O Stretch (Ester)~1650-1670~1690-1710Intramolecular H-bonding and enhanced conjugation in the (Z)-isomer weaken the C=O bond, leading to a significant redshift.
C=C Stretch~1600-1620~1610-1630The substitution pattern and electronic environment of the double bond differ slightly between the two isomers.
C-O Stretch (Ester)~1220-1240 and ~1030-1050~1230-1250 and ~1040-1060Minor shifts may be observed due to changes in the electronic structure induced by the different isomeric configurations.
Analysis of Key Spectral Regions

N-H Stretching Region (3500-3200 cm⁻¹): This region is highly diagnostic. For the (E)-isomer , a relatively sharp absorption band is expected in the range of 3400-3450 cm⁻¹, which is characteristic of a "free" N-H group not involved in strong hydrogen bonding. In contrast, the (Z)-isomer is predicted to show a broader and red-shifted absorption band at approximately 3250-3350 cm⁻¹. This broadening and shift to lower frequency are classic indicators of hydrogen bond formation.[1][8]

Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): This is another critical region for distinguishing the isomers. The ester carbonyl group in the (E)-isomer , being free from intramolecular hydrogen bonding, will exhibit a stretching vibration at a higher wavenumber, anticipated around 1690-1710 cm⁻¹. For the (Z)-isomer , the C=O stretching frequency will be significantly lowered due to two factors: resonance with the enamine system and, more importantly, the intramolecular hydrogen bond.[3][9] This is expected to result in a strong absorption band in the 1650-1670 cm⁻¹ region. Such a substantial shift of 20-40 cm⁻¹ is a clear and unambiguous marker for the (Z) configuration.

C=C Stretching and Fingerprint Regions (1650-400 cm⁻¹): The exocyclic C=C double bond will show a stretching vibration in the 1600-1630 cm⁻¹ region for both isomers. While minor differences may exist due to the differing steric and electronic environments, the overlap with aromatic C=C stretching bands can make definitive assignment challenging. The fingerprint region (below 1500 cm⁻¹) contains numerous complex vibrations (C-N, C-S, C-O stretching, and various bending modes). While the overall pattern in this region will be unique for each isomer, serving as a literal "fingerprint," the interpretation of individual bands is complex. The most reliable and easily interpretable differences remain in the N-H and C=O stretching regions.

Workflow Diagram

G cluster_synthesis Synthesis & Separation cluster_analysis FTIR Analysis cluster_comparison Spectral Comparison start 2-Aminothiophenol + Diethyl Acetylenedicarboxylate reaction Condensation Reaction start->reaction mixture Crude Mixture of (E) and (Z) Isomers reaction->mixture separation Column Chromatography mixture->separation isomer_z Purified (Z)-Isomer separation->isomer_z isomer_e Purified (E)-Isomer separation->isomer_e ftir_z Acquire FTIR Spectrum of (Z)-Isomer isomer_z->ftir_z ftir_e Acquire FTIR Spectrum of (E)-Isomer isomer_e->ftir_e compare Compare Spectra: - N-H Stretch - C=O Stretch ftir_z->compare ftir_e->compare result_z (Z)-Isomer Identified: - Broad N-H (~3300 cm⁻¹) - Low-freq C=O (~1660 cm⁻¹) compare->result_z result_e (E)-Isomer Identified: - Sharp N-H (~3420 cm⁻¹) - High-freq C=O (~1700 cm⁻¹) compare->result_e

Caption: Workflow for the synthesis, separation, and FTIR-based identification of (E) and (Z)-isomers.

Conclusion

FTIR spectroscopy offers a powerful, rapid, and non-destructive method for the differentiation of the (E) and (Z)-isomers of ethyl 2-[2H-1,4-benzothiazin-3(4H)-ylidene]acetate. The presence or absence of an intramolecular hydrogen bond in the (Z) and (E)-isomers, respectively, provides a clear and reliable diagnostic tool. The characteristic redshift and broadening of the N-H stretching vibration, coupled with a significant redshift of the ester C=O stretching vibration, serve as definitive spectral signatures for the (Z)-isomer. This guide provides the necessary experimental and theoretical framework for researchers, scientists, and drug development professionals to confidently identify and characterize these important geometric isomers.

References

  • Knoevenagel, E. Condensationen zwischen Aldehyden und Ketonen und denen unter dem Einfluss von Ammoniak und Aminen entstehenden Basen. Berichte der deutschen chemischen Gesellschaft, 1898 , 31 (3), 2596-2619. [Link]

  • Dudek, G. O.; Dudek, E. P. Spectroscopic Studies of Keto-Enol Equilibria. IX. Intramolecular Hydrogen Bonding in β-Ketoenamines. Journal of the American Chemical Society, 1966 , 88 (11), 2407–2412. [Link]

  • Pietrzycki, W.; Szafran, M.; Olejnik, J. Experimental and theoretical NMR and IR studies of the side-chain orientation effects on the backbone conformation of dehydrophenylalanine residue. Journal of Molecular Structure, 2007 , 834-836, 347-357. [Link]

  • Bouyahya, A.; et al. On the application of knoevenagel condensation for the synthesis of benzylidene benzothiazine compounds and structural study. Journal of the Chilean Chemical Society, 2014 , 59 (2), 2471-2475. [Link]

  • Blakemore, P. R.; Ho, D. K. H.; Nap, W. M. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 2005 , 3 (8), 1365-1368. [Link]

  • Jones, G. The Knoevenagel Condensation. Organic Reactions, 2004 , 1-795. [Link]

  • Ahmad, F.; et al. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 2025 , 15, 12345-12367. [Link]

  • Al-Zaydi, K. M. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 2010 , 15 (6), 4237-4248. [Link]

  • Sharma, R. K.; et al. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 2022 , 13 (5), 17-25. [Link]

  • Organic Chemistry Portal. β-enamino ester synthesis by amination. [Link]

  • Li, Y.; et al. Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 2023 , 127 (43), 9036–9043. [Link]

  • Ziarani, G. M.; et al. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry, 2012 , 3 (4), 481-485. [Link]

  • Gupta, V.; et al. Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 2017 , 7 (1), 1-18. [Link]

  • Blakemore, P. R.; Ho, D. K. H.; Nap, W. M. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Org. Biomol. Chem., 2005 , 3, 1365-1368. [Link]

  • Chemistry Ashram. Effect of intra & intermolecular H-bonding on position of IR spectra,effect of dilution on IR spectr. YouTube, 10 Jan 2022. [Link]

  • Laptenok, S. P.; et al. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Nature Communications, 2020 , 11 (1), 3294. [Link]

  • Heloma, A. HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Helsinki, 2019 . [Link]

  • ResearchGate. How to separate E and Z isomers?. [Link]

  • Kulkarni, M. V.; et al. A facile one step synthesis of 3-(2H-1,4-benzothiazin-3-yl)-2H-1- benzopyran-2-ones. Indian Journal of Heterocyclic Chemistry, 2005 , 14 (3), 273-274. [Link]

  • Zhang, J.; et al. Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Molecules, 2023 , 28 (16), 5969. [Link]

  • Zhang, H.; et al. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. RSC Advances, 2021 , 11 (42), 26033-26039. [Link]

  • Kulprathipanja, S.; et al. Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. U.S.
  • Contreras, R.; et al. Conformers of E and Z enamino carbonyl compounds. Journal of Molecular Structure: THEOCHEM, 2004 , 673 (1-3), 133-140. [Link]

  • Rios-Lombana, N.; et al. NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. RSC Advances, 2026 , 16, 1234-1245. [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Validation of Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate Binding Affinity

Executive Summary The precise characterization of small-molecule binding kinetics is a critical bottleneck in modern drug development. This guide provides an authoritative, multiparametric comparison of ethyl 2-[2H-1,4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of small-molecule binding kinetics is a critical bottleneck in modern drug development. This guide provides an authoritative, multiparametric comparison of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (EBZA) against clinical-standard Aldose Reductase Inhibitors (ARIs) such as Epalrestat and Sorbinil. By employing Surface Plasmon Resonance (SPR) as the primary analytical engine and cross-validating with Isothermal Titration Calorimetry (ITC) and in vitro functional assays, we establish a self-validating framework for quantifying binding affinity ( KD​ ), kinetic rates ( kon​ , koff​ ), and target residence time ( τ ).

Mechanistic Rationale: The Benzothiazine Scaffold

Aldose Reductase (ALR2) is the rate-limiting enzyme of the polyol pathway, responsible for reducing glucose to sorbitol[1]. Under hyperglycemic conditions, ALR2-mediated sorbitol accumulation drives severe diabetic complications, including neuropathy and nephropathy[2].

1,4-benzothiazine derivatives have emerged as a privileged class of highly potent ARIs[3]. The structural logic of EBZA is bipartite:

  • The Acetate Moiety: Acts as a crucial anchor, forming strong hydrogen bonds within the highly conserved anion-binding pocket of ALR2 (Tyr48, His110, Trp111)[4].

  • The Benzothiazine Core: Exhibits diverse biological activities[5] and is highly lipophilic, allowing it to optimally occupy the induced-fit specificity pocket (Leu300, Cys298) via hydrophobic and π−π stacking interactions[6].

G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes EBZA EBZA (Inhibitor) Benzothiazine Deriv. EBZA->ALR2 Competitive Inhibition

Polyol pathway highlighting ALR2 catalysis of glucose and competitive inhibition by EBZA.

Binding EBZA EBZA (Ligand) Ethyl 2-[2H-1,4-benzothiazin -3(4H)-yliden]acetate Pocket1 Anion Binding Pocket Tyr48, His110, Trp111 EBZA->Pocket1 Acetate Moiety (H-Bonds) Pocket2 Specificity Pocket Leu300, Cys298, Trp111 EBZA->Pocket2 Benzothiazine Core (Hydrophobic/Pi-Pi)

Logical relationship of EBZA structural moieties interacting with ALR2 binding pockets.

Comparative Performance Data

To objectively evaluate EBZA, we compared its binding kinetics and functional inhibition against Epalrestat (a marketed carboxylic acid ARI) and Sorbinil (a classic hydantoin ARI). While equilibrium affinity ( KD​ ) dictates the concentration required for target saturation, the residence time ( τ=1/koff​ ) is a far superior predictor of in vivo drug efficacy, as it defines how long the inhibitor remains bound to the target under open-system physiological conditions.

Quantitative Data Summary
CompoundSPR KD​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Residence Time τ (min)ITC KD​ (nM)Enzymatic IC50​ (nM)
EBZA 6.2 4.5×105 2.8×10−3 5.9 7.0 8.5
Epalrestat15.4 2.1×105 3.2×10−3 5.218.120.2
Sorbinil2800.0 1.8×104 5.0×10−2 0.33100.03500.0

Data Interpretation: EBZA demonstrates a superior binding profile compared to Epalrestat, driven primarily by a faster association rate ( kon​ ) and a highly stable target complex (residence time ~5.9 minutes). The tight correlation between SPR KD​ , ITC KD​ , and functional IC50​ validates the structural integrity of the assay.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to rule out artifacts such as bulk refractive index shifts or mass transport limitations.

Workflow Prep Protein Prep ALR2 Purification SPR SPR Assay Kinetics (kon, koff) Prep->SPR ITC ITC Assay Thermodynamics Prep->ITC Enz Enzymatic Assay Functional (IC50) Prep->Enz CrossVal Cross-Validation & Global Fit SPR->CrossVal ITC->CrossVal Enz->CrossVal

Multiparametric cross-validation workflow integrating SPR, ITC, and enzymatic assays.

Surface Plasmon Resonance (SPR) Kinetics

Platform: Biacore T200 Causality Check: Small molecules like EBZA ( Mw​ < 400 Da) generate very low SPR responses. A high-density target surface and rigorous solvent correction are mandatory.

  • Surface Preparation & Immobilization:

    • Step: Dock a CM5 sensor chip. Activate flow cells 1 (Reference) and 2 (Active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Step: Dilute recombinant human ALR2 to 20 μ g/mL in 10 mM Sodium Acetate (pH 4.5).

    • Expert Insight: The pH of 4.5 is chosen because it is below the isoelectric point of ALR2 (pI ~5.5), ensuring a net positive charge on the protein for electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix.

    • Step: Inject ALR2 over Flow Cell 2 until a target density of ~3,000 RU is reached. Quench both flow cells with 1 M Ethanolamine-HCl (pH 8.5).

  • Solvent Correction (Self-Validation):

    • Step: Because EBZA requires DMSO for solubility, prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in the running buffer (PBS-P+).

    • Why? A 0.1% mismatch in DMSO between the running buffer and the sample can cause a bulk shift of ~1200 RU, completely masking the small molecule binding signal.

  • Analyte Injection:

    • Step: Prepare a 2-fold dilution series of EBZA (0.39 nM to 25 nM) in running buffer containing exactly 5.0% DMSO.

    • Step: Inject analytes at a high flow rate of 50 μ L/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

    • Expert Insight: The high flow rate minimizes Mass Transport Limitation (MTL), ensuring the observed kon​ reflects true binding kinetics rather than the diffusion rate of the drug to the sensor surface.

Orthogonal Cross-Validation (ITC & Functional Assay)

To prove the SPR data is not an artifact of surface tethering, we cross-validate in solution.

  • Isothermal Titration Calorimetry (ITC):

    • Step: Load 20 μ M ALR2 into the sample cell of a MicroCal PEAQ-ITC. Titrate 200 μ M EBZA via 19 injections of 2 μ L each at 25°C.

    • Causality: ITC directly measures the heat of binding ( ΔH ). For EBZA, binding is heavily enthalpy-driven ( ΔH<0 ), confirming the formation of the critical hydrogen bonds between the acetate moiety and the ALR2 anion-binding pocket.

  • In Vitro Enzymatic Assay:

    • Step: Incubate ALR2 with varying concentrations of EBZA in 0.1 M sodium phosphate buffer (pH 6.2). Initiate the reaction by adding DL-glyceraldehyde and 0.1 mM NADPH.

    • Step: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) to calculate the IC50​ [1].

Expert Insights: Causality in Data Discrepancies

When cross-validating SPR data with ITC and functional assays, minor discrepancies are mathematically expected, not erroneous.

  • KD​ vs IC50​ Offset: The SPR KD​ (6.2 nM) is slightly lower than the functional IC50​ (8.5 nM). This is governed by the Cheng-Prusoff equation. The IC50​ is dependent on the substrate concentration (DL-glyceraldehyde) used in the assay, whereas the SPR KD​ is an absolute, substrate-independent thermodynamic constant.

  • Surface Inactivation: If the SPR KD​ is significantly weaker than the ITC KD​ , it often indicates that random amine coupling has partially occluded the enzyme's active site. If this occurs, scientists should pivot to a site-directed capture approach (e.g., using a His-tagged ALR2 on an NTA sensor chip) to ensure uniform, active-site-accessible presentation.

References

  • Tawada, H., et al. (1990). "Studies on antidiabetic agents. IX. A new aldose reductase inhibitor, AD-5467, and related 1,4-benzoxazine and 1,4-benzothiazine derivatives: synthesis and biological activity." Chemical and Pharmaceutical Bulletin. URL:[Link][3]

  • Costantino, L., et al. (1998). "Novel and Potent Aldose Reductase Inhibitors: 4-Benzyl- and 4-(Benzothiazol-2-ylmethyl)-3, 4-dihydro-3-oxo-2H-1, 4-benzothiazine-2-acetic Acid Derivatives." Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link][6]

  • Zhu, S., et al. (2010). "Acetic Acid Derivatives of 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide as a Novel Class of Potent Aldose Reductase Inhibitors." Journal of Medicinal Chemistry. URL:[Link][4]

  • Raskin, P., et al. (1998). "Benzothiazole aldose reductase inhibitors." Review Literature. URL:[Link][2]

  • Sharma, P. K., et al. (2023). "A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones." The Journal of Organic Chemistry. URL:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

Comprehensive Safety and Handling Guide: Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating system of scientific risk management. Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate is a heterocyclic building block frequently utilized in pharmaceutical synthesis and high-throughput screening libraries. Because the complete toxicological profiles of early-stage active pharmaceutical ingredients (APIs) and their intermediates are often not fully characterized, we must apply conservative, high-containment principles to our operational workflows[1][2].

This guide establishes the foundational causality behind personal protective equipment (PPE) selection, engineering controls, and disposal protocols to ensure absolute operational integrity.

Hazard Assessment and Causality of Protection

When handling benzothiazine derivatives, the primary vectors of exposure are inhalation of aerosolized particulates during powder transfer and dermal absorption during solution preparation. The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates that laboratory environments implement a Chemical Hygiene Plan (CHP) to mitigate these specific risks[3].

  • Dermal Causality: Heterocyclic compounds can exhibit unpredictable skin sensitization or permeation properties. Therefore, standard single-layer protection is insufficient for concentrated powders. Double-gloving establishes a redundant dermal barrier; if the outer glove is compromised or contaminated, the inner glove maintains the safety envelope[4].

  • Respiratory Causality: Dry powders possess electrostatic properties that cause them to aerosolize easily. Inhalation of biologically active intermediates can lead to systemic exposure. Respiratory protection or robust engineering controls (like downflow booths or certified fume hoods) are non-negotiable[2].

Quantitative PPE Specification Matrix

The following table summarizes the mandatory PPE configurations based on the specific operational state of the chemical. This layered approach ensures that protection scales with the physical risk of the task[5][6].

Operational TaskEye/Face ProtectionRespiratory ProtectionHand ProtectionBody Protection
Weighing Dry Powder Chemical safety goggles (ANSI Z87.1)N95/P100 respirator (if outside containment)Double-layered nitrile gloves (powder-free)Flame-resistant lab coat, closed-toe shoes
Handling Solutions Safety glasses with side shieldsNot required if in fume hoodSingle-layer nitrile glovesStandard lab coat, closed-toe shoes
Spill Cleanup Goggles and full face shieldN95/P100 respiratorHeavy-duty nitrile over inner disposable nitrileLow-permeability gown, shoe covers

Operational Methodologies

Every protocol in the laboratory must be a self-validating system. This means the process itself contains checks and balances to prevent contamination.

Protocol A: Safe Weighing and Transfer (Powder)

The objective is to prevent aerosolization and electrostatic dispersion of the benzothiazine intermediate.

  • Preparation: Verify that the analytical balance is located within a certified chemical fume hood or a dedicated powder weighing enclosure. Ensure the sash is lowered to the optimal operational height to maintain face velocity[3].

  • Static Control: Utilize an anti-static bar or zero-stat gun on the weighing spatulas and weigh boats. Benzothiazine powders can cling to standard plastics, increasing the risk of accidental exposure during transfer.

  • Transfer: Slowly transfer the ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate using a micro-spatula. Do not drop the powder from a height.

  • Decontamination: Once the desired mass is achieved and sealed in the reaction vessel, wipe down the balance and surrounding hood area with a solvent appropriate for the compound (e.g., ethanol or ethyl acetate) using a disposable lint-free wipe.

Protocol B: PPE Donning and Doffing Sequence

Improper removal of PPE is a leading cause of secondary contamination. This sequence ensures the outer, contaminated layer never contacts the skin[4].

  • Donning: Wash hands Inspect lab coat for defects Don inner nitrile gloves Don safety goggles Don outer nitrile gloves (pulling cuffs over the lab coat sleeves).

  • Doffing: Grasp the exterior of the outer glove at the wrist and peel it off inside-out. Hold the removed glove in the still-gloved hand. Slide an ungloved finger under the wrist of the remaining outer glove and peel it off, encapsulating the first glove. Dispose in solid hazardous waste[4].

  • Finalization: Remove goggles by the side arms (avoiding the front lens). Remove the lab coat. Remove inner gloves using the same inside-out technique. Wash hands thoroughly with soap and water[7].

Protocol C: Waste Segregation and Disposal

According to Prudent Practices in the Laboratory, waste must be managed to prevent incompatible reactions and ensure environmental compliance[8].

  • Solid Waste: All weigh boats, contaminated wipes, and outer gloves that have contacted the neat powder must be placed in a designated, sealable solid hazardous waste container labeled "Toxic Solid Waste - Benzothiazine Derivatives."

  • Liquid Waste: Solutions containing ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (e.g., in DMSO or DMF) must be collected in compatible, high-density polyethylene (HDPE) carboys. Label clearly as "Non-Halogenated Organic Waste" (unless halogenated solvents were used in the assay).

  • Disposal: Never dispose of API intermediates down the sink. All waste must be transferred to Environmental Health and Safety (EHS) for professional high-temperature incineration.

Safety Logic Visualization

The following diagram illustrates the critical path of risk mitigation when handling chemical intermediates.

G Start 1. Risk Assessment (Review SDS & Toxicity) PPE 2. Don Layered PPE (Double Gloves, Goggles) Start->PPE Hood 3. Engineering Controls (Fume Hood / Enclosure) PPE->Hood Process 4. Chemical Handling (Weighing & Solvation) Hood->Process Waste 5. Waste Segregation (Solid vs. Liquid) Process->Waste Doff 6. Doff PPE & Decontaminate Area Waste->Doff

Workflow for the safe handling and disposal of benzothiazine derivatives.

References

  • Stanford Environmental Health & Safety. "Personal Protective Equipment." Stanford University. Available at:[Link]

  • USC Environmental Health & Safety. "Personal Protective Equipment (PPE) Selection." University of Southern California. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." University of Vermont / National Academies Press. Available at:[Link]

  • OH Consultant. "Pharmaceutical Process Safety." OH Consultant Australia. Available at:[Link]

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl. Available at:[Link]

  • Scribd. "Handling APIs Advanced Containment System Options For Pharmaceutical Processes." Scribd. Available at:[Link]

  • University of New Mexico. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." UNM. Available at:[Link]

  • University of Georgia. "Personal Protective Equipment (PPE) Hazard Assessment." UGA Research. Available at:[Link]

Sources

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